3-Pentanol
Description
3-Pentanol has been reported in Zingiber mioga, Opuntia ficus-indica, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentan-3-ol | |
|---|---|---|
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InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |
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InChI Key |
AQIXEPGDORPWBJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)O | |
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DSSTOX Substance ID |
DTXSID8060400 | |
| Record name | 3-Pentanol | |
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Molecular Weight |
88.15 g/mol | |
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Physical Description |
Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
116 °C | |
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Flash Point |
30 °C c.c. | |
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Solubility |
Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |
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Density |
Relative density (water = 1): 0.8 | |
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Vapor Density |
Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |
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CAS No. |
584-02-1 | |
| Record name | 3-Pentanol | |
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Melting Point |
-8 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentanol, a secondary alcohol also known as diethyl carbinol, is a colorless liquid with a characteristic odor. As one of the isomers of amyl alcohol, it serves as a valuable building block in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its key reactions and relevant spectral data. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a convenient reference for laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | Pentan-3-ol | [1] |
| CAS Number | 584-02-1 | [1] |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Characteristic alcoholic odor | [1] |
| Boiling Point | 115.3 °C | [1][2] |
| Melting Point | -63.68 °C | [2] |
| Density | 0.815 g/mL at 25 °C | [2] |
| Solubility in water | 59 g/L | [2] |
| Solubility in organic solvents | Soluble in acetone, benzene, ethanol, and diethyl ether | [2] |
| Vapor Pressure | 1.10 kPa | [2] |
| Flash Point | 41 °C | [2] |
| Refractive Index (n20/D) | 1.410 |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a secondary alcohol.[1] Its chemical behavior is dominated by the hydroxyl (-OH) functional group, which can participate in various reactions such as oxidation, dehydration, and esterification. It is incompatible with strong oxidizing agents.
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the O-H stretch of the alcohol group.
-
Mass Spectrometry: The mass spectrum of this compound shows a base peak at m/z = 59, resulting from alpha-cleavage.[3][4]
Key Chemical Reactions and Experimental Protocols
This section details the experimental procedures for three fundamental reactions of this compound: oxidation, dehydration, and esterification.
Oxidation to 3-Pentanone
The oxidation of this compound, a secondary alcohol, yields a ketone, 3-Pentanone. A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC).[5][6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) to the solution in a 1.5:1 molar ratio of PCC to this compound. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-Pentanone can be purified by distillation.
Workflow for the oxidation of this compound to 3-Pentanone.
Dehydration to Pentenes
The acid-catalyzed dehydration of this compound results in the formation of a mixture of alkenes, primarily 2-pentene (as a mixture of E and Z isomers) and 1-pentene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.
-
Setup: Place this compound in a round-bottom flask. In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of water, while cooling the beaker in an ice bath.
-
Reaction Mixture: Slowly add the cooled acid solution to the this compound in the reaction flask with continuous swirling. Add a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently. The lower-boiling alkenes will distill over as they are formed.
-
Work-up: Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. The final product can be further purified by fractional distillation.
Mechanism of acid-catalyzed dehydration of this compound.
Esterification to 3-Pentyl Acetate
This compound reacts with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, 3-pentyl acetate. This reversible reaction is known as the Fischer esterification.[7][8] To drive the equilibrium towards the product, an excess of one of the reactants (usually the cheaper one) is used, and/or the water formed is removed.
-
Setup: In a round-bottom flask, combine this compound and an excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with a saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent. The crude ester can then be purified by distillation.
Logical flow of the Fischer esterification process.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its key chemical transformations. The tabulated physical properties, detailed reaction methodologies, and illustrative diagrams are intended to serve as a valuable resource for scientists and researchers engaged in chemical synthesis and drug development. The provided information facilitates the effective and safe use of this compound in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. principles of mass spectrometric analysis: lecture 3-Fragmentation patterns [pharmgrads.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
3-Pentanol CAS number and molecular structure
An In-depth Technical Guide to 3-Pentanol (CAS Number: 584-02-1)
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, and its role in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
Chemical Identity:
| Identifier | Value |
| CAS Number | 584-02-1[1][2][3][4] |
| Preferred IUPAC Name | Pentan-3-ol[2] |
| Synonyms | Diethyl carbinol, 3-Pentyl alcohol[1][3][4] |
| Molecular Formula | C₅H₁₂O[1][2][3] |
| Molecular Weight | 88.15 g/mol [1][4] |
| InChI | InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3[2][3] |
| InChIKey | AQIXEPGDORPWBJ-UHFFFAOYSA-N[2][3] |
| SMILES | CCC(O)CC[2] |
Molecular Structure:
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
Physical Properties:
| Property | Value |
| Appearance | Colorless liquid[2] |
| Odor | Characteristic, sweet, herbal, slightly oily/nutty[1][5] |
| Boiling Point | 115.3 - 116 °C[2][6] |
| Melting Point | -63.68 °C[2] |
| Density | 0.815 - 0.82 g/cm³ at 20-25 °C[1][2][6] |
| Solubility in water | 55 - 59 g/L[2][6] |
| Solubility in organic solvents | Soluble in acetone, benzene; very soluble in ethanol, diethyl ether[2] |
| Vapor Pressure | 1.10 kPa (at 25 °C)[2] |
| Refractive Index (n²⁰/D) | 1.4097 - 1.410[1][7] |
Safety and Toxicity Data:
| Parameter | Value |
| Flash Point | 33 - 41 °C (closed cup)[2][6] |
| Autoignition Temperature | 360 - 435 °C[2][6] |
| Explosive Limits | 1.2 - 9.0% (v/v)[2][6] |
| Oral LD₅₀ (rat) | 1870 mg/kg[1][4] |
Spectroscopic Information: Spectroscopic data for this compound is widely available. This includes ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[8]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound by the reaction of a Grignard reagent (ethyl magnesium bromide) with an ester (diethyl carbonate). This is a representative method for forming secondary alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous potassium carbonate or calcium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel and a condenser, place dry magnesium turnings and anhydrous diethyl ether. Initiate the reaction by adding a small amount of ethyl bromide. Once the reaction starts, add a solution of ethyl bromide in anhydrous ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 15 minutes.
-
Reaction with Diethyl Carbonate: Add a solution of pure diethyl carbonate in anhydrous ether dropwise to the Grignard reagent with vigorous stirring over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.
-
Work-up: After the addition is complete, heat the reaction mixture on a water bath with stirring for one hour. Pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ethereal extracts and dry them over anhydrous potassium carbonate or calcium sulfate.
-
Purification: Remove the ether by evaporation. Fractionally distill the crude product to obtain pure this compound.
Purification by Fractional Distillation
Procedure:
-
Assemble a fractional distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (115-116 °C).
Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-1 or Innowax).
Typical GC Conditions:
-
Injector Temperature: 200-250 °C
-
Detector Temperature: 250-300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).
The retention time of this compound will vary depending on the specific column and conditions used.
Biological Role and Signaling Pathways
This compound is an endogenous metabolite found in plants and is also a component of some insect pheromones.[2][9] It has been shown to play a role in plant immunity.
Plant Immunity Elicitation: Gaseous this compound can prime plant immunity against certain microbial pathogens. It has been observed to trigger defense mechanisms in plants through signaling pathways dependent on salicylic acid (SA) and jasmonic acid (JA).[2]
Caption: this compound induced plant immunity signaling.
Applications in Research and Development
This compound is a versatile compound with several applications in research and industry.
Caption: Relationship between properties and applications of this compound.
Its uses include:
-
Solvent: It is employed as a solvent in organic synthesis.[1]
-
Starting Material: this compound serves as a precursor in the synthesis of other organic compounds, such as esters and ethers.[7]
-
Flavoring Agent: Due to its characteristic odor, it is used in the flavor and fragrance industry.[5]
-
Biochemical Research: It is utilized in biochemical experiments and research related to drug synthesis.[9][10]
Experimental Workflow: Synthesis to Analysis
The following diagram outlines a typical laboratory workflow for the synthesis, purification, and analysis of this compound.
Caption: Laboratory workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ijddr.in [ijddr.in]
- 4. US9440898B2 - Preparation of pentanol with ethanol derived from fermentation - Google Patents [patents.google.com]
- 5. Ethanol Analysis in Gas Chromatography - Chromatography Forum [chromforum.org]
- 6. 3 Pentanol Synthesis Lab Report - 644 Words | Cram [cram.com]
- 7. This compound | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN104478661A - Method for preparing 2-pentanol and this compound mixture from 2-pentene - Google Patents [patents.google.com]
- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. This compound, 584-02-1 [thegoodscentscompany.com]
Physicochemical and Thermochemical Data for 3-Pentanol
An In-depth Technical Guide on the Physicochemical Properties of 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the boiling and melting points of this compound (CAS: 584-02-1), a secondary alcohol with applications as a solvent and chemical intermediate. The guide details its key physical properties and outlines standardized experimental protocols for the determination of its phase transition temperatures.
This compound, also known as pentan-3-ol or diethyl carbinol, is an isomer of amyl alcohol.[1] It is a colorless liquid at room temperature.[1][2] The quantitative physical and chemical properties of this compound are summarized below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | pentan-3-ol | [2] |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molar Mass | 88.15 g/mol | [1][2] |
| Boiling Point | 115.3 - 116 °C | [1][2][3][4][5] |
| Melting Point | -63.68 °C to -75 °C | [1][3][6] |
| -8 °C (Note: Discrepancy in reported values) | [2][5] | |
| Density | 0.815 g/mL at 25 °C | [1][3] |
| Solubility in Water | 5.5 g/100 mL (at 30 °C) | [2][5][6] |
| Flash Point | 30 °C | [5][6] |
| Autoignition Temp. | 360 °C | [2] |
| Refractive Index | n20/D 1.410 |
Note on Melting Point Discrepancy: There is a notable variance in the reported melting point of this compound in the literature. While some sources indicate a melting point of approximately -8 °C[2][5], other reputable databases report values in the range of -64 °C to -75 °C.[1][3][4][6] This discrepancy may arise from differences in experimental conditions or the purity of the samples analyzed. For critical applications, experimental verification is recommended.
Experimental Protocols
The determination of boiling and melting points are fundamental procedures for verifying the identity and purity of a chemical substance.[7][8] The following sections detail standardized methodologies for these measurements.
Protocol for Boiling Point Determination (Capillary Method)
The capillary method, also known as the Siwoloboff method, is a micro-scale technique suitable for determining the boiling point of small liquid samples.[9]
Apparatus:
-
Thiele tube or a melting point apparatus (e.g., Mel-Temp)
-
High-boiling point oil (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Add a few drops of this compound into the small test tube to a depth of approximately 1-2 cm.
-
Capillary Insertion: Place the capillary tube, with its open end downwards, into the liquid sample.
-
Apparatus Assembly: Attach the test tube to the thermometer. The base of the test tube should be aligned with the thermometer's bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with oil, ensuring the sample is below the oil level.[10] Begin heating the side arm of the Thiele tube gently and with constant stirring to ensure uniform heat distribution.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]
-
Measurement: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[10]
-
Verification: Record the temperature. For accuracy, allow the apparatus to cool sufficiently and repeat the determination.
Protocol for Melting Point Determination
Since this compound is a liquid at room temperature, this protocol would apply to substances that are solid under standard conditions. However, the principle is crucial for general laboratory practice and assessing the purity of solid derivatives of this compound. The melting point is determined as a temperature range.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities depress the melting point and broaden the range.[7][12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup
-
Capillary tubes (open at one end)
-
Thermometer
-
Sample (must be solid, dry, and finely powdered)
Procedure:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered to allow for uniform heating.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[13]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C per minute) to find an approximate range.[13]
-
Accurate Measurement: For an accurate measurement, use a fresh sample and begin heating rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 1-2 °C per minute.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[7][11]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Experimental workflow for boiling point determination.
Caption: Experimental workflow for melting point determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ez.restek.com [ez.restek.com]
- 4. This compound [stenutz.eu]
- 5. ICSC 0536 - this compound [inchem.org]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
Introduction: The Question of Chirality in 3-Pentanol
An In-depth Technical Guide to the Stereochemistry of Pentanols: The Case of 2-Pentanol
In the study of stereochemistry, the three-dimensional arrangement of atoms within a molecule is of paramount importance, particularly in fields like pharmacology and materials science. A key concept is chirality, which refers to a molecule that is non-superimposable on its mirror image. Such molecules are called "chiral" and the two mirror-image forms are known as enantiomers. A common source of chirality is a stereocenter, typically a carbon atom bonded to four different substituents.
The subject of this guide, 3-pentanol, presents a crucial initial point of analysis. Its structure is CH₃-CH₂-CH(OH)-CH₂-CH₃. The central carbon atom (C3), which bears the hydroxyl group, is bonded to a hydrogen atom, a hydroxyl group, and two ethyl groups (-CH₂CH₃)[1][2][3]. Because two of the four substituents are identical, this compound lacks a chiral center.[1][2][3] Consequently, the molecule is superimposable on its mirror image and is classified as achiral . Therefore, this compound does not have enantiomers and does not exhibit optical activity.
To explore the principles of stereochemistry relevant to pentanols, this guide will focus on a structural isomer, 2-pentanol (CH₃-CH(OH)-CH₂-CH₂-CH₃). Unlike this compound, 2-pentanol possesses a chiral center at the C2 carbon, which is bonded to four distinct groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[4][5] This structural difference makes 2-pentanol a chiral molecule, existing as a pair of enantiomers: (R)-2-pentanol and (S)-2-pentanol.[6] This guide will provide an in-depth technical overview of the stereochemistry, properties, and relevant experimental protocols for these enantiomers.
Data Presentation: Properties of 2-Pentanol Enantiomers
Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[6] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[7] The specific rotation, [α], is a standardized measure of this activity.
| Property | (R)-(-)-2-Pentanol | (S)-(+)-2-Pentanol | Racemic 2-Pentanol |
| CAS Number | 31087-44-2[6] | 26184-62-3[6] | 6032-29-7[6] |
| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molecular Weight | 88.15 g/mol [6] | 88.15 g/mol [6] | 88.15 g/mol [6] |
| Boiling Point | 119-120 °C[8] | ~119 °C | 119.3 °C[6] |
| Melting Point | -73 °C (estimate)[6] | -73 °C (estimate)[6] | -73 °C[6] |
| Density | 0.809 g/mL at 20 °C[8] | ~0.809 g/mL at 20 °C | 0.812 g/cm³[6] |
| Refractive Index (n20/D) | 1.406[8] | ~1.406 | 1.406[9] |
| Specific Rotation ([α]25/D) | -13° (neat)[8] / -15.0° to -12.0°[10] | +13.5° (neat, calculated) | 0° |
Experimental Protocols
The isolation and analysis of single enantiomers are critical tasks in research and drug development. Methodologies often involve either enantioselective synthesis, which creates a specific enantiomer, or chiral resolution, which separates a racemic mixture.
Protocol 1: Chiral Resolution of Racemic 2-Pentanol via HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for separating enantiomers. The principle relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
Objective: To separate (R)- and (S)-2-pentanol from a racemic mixture.
Methodology:
-
System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength if derivatized).
-
Chiral Stationary Phase (CSP): A column packed with a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating chiral alcohols.
-
Mobile Phase: A mixture of n-heptane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v n-heptane:isopropanol). The mobile phase must be HPLC grade.
-
Sample Preparation: Prepare a solution of racemic 2-pentanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers will be observed. d. The elution order depends on the specific CSP used and must be confirmed by injecting a standard of a pure enantiomer.
-
Data Analysis: The retention times of the two peaks will differ, allowing for their separation and quantification. The area under each peak can be used to determine the enantiomeric excess (% ee) of a non-racemic mixture.
Protocol 2: Analysis of Enantiomeric Distribution by Chiral GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is a highly sensitive method for both separating and identifying enantiomers, particularly for volatile compounds like 2-pentanol.
Objective: To determine the enantiomeric ratio of 2-pentanol in a sample.
Methodology:
-
System: A GC-MS system with a capillary column inlet.
-
Chiral Column: A capillary column with a chiral stationary phase, such as a derivative of β-cyclodextrin (e.g., CYCLOSIL-B), is effective for separating 2-pentanol enantiomers.[11][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: Dilute the sample containing 2-pentanol in a suitable solvent like dichloromethane. A liquid-liquid extraction may be necessary for complex matrices.[11]
-
GC Conditions:
-
Injector Temperature: 230 °C
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 3 °C/min.
-
Split Ratio: 20:1
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200. The characteristic base peak for 2-pentanol is at m/z 45.[12]
-
Ion Source Temperature: 230 °C
-
-
Procedure: a. Inject the prepared sample into the GC. b. The enantiomers will separate on the chiral column and elute at different retention times. c. The eluted compounds enter the mass spectrometer for ionization and detection.
-
Data Analysis: The resulting chromatogram will show two peaks. The mass spectrum of each peak can confirm the identity as 2-pentanol, and the peak areas are used to calculate the enantiomeric ratio (e.g., R:S).[13]
References
- 1. stereochemistry - Chirality of 1-Pentanol and 3-Methyl-2-Pentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Which of the following compound is chiral? (a) this compound (c) 3-Methyl-1-.. [askfilo.com]
- 3. gauthmath.com [gauthmath.com]
- 4. chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 9. 2-Pentanol | 6032-29-7 [chemicalbook.com]
- 10. thegoodscentscompany.com [thegoodscentscompany.com]
- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Pentanol: Structures, Properties, and Analytical Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the eight isomers of pentanol (C₅H₁₂O), detailing their structural variations, physicochemical properties, and the experimental protocols utilized for their differentiation and characterization. A thorough understanding of these isomers is critical in fields ranging from pharmaceutical development, where subtle structural changes can drastically alter pharmacological activity, to industrial chemistry, where isomers may serve as unique solvents or synthetic precursors.
Introduction to Pentanol Isomerism
Pentanol, also known as amyl alcohol, encompasses eight structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group. These structural distinctions lead to significant variations in their physical and chemical properties, including boiling point, melting point, density, and solubility. The isomers are classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.
Structural Differences and Classification
The eight isomers of pentanol can be categorized based on their carbon chain structure (straight-chain or branched) and the classification of the alcohol (primary, secondary, or tertiary).
-
Primary Alcohols (–CH₂OH): The hydroxyl group is attached to a carbon atom that is bonded to at least two hydrogen atoms.
-
Secondary Alcohols (–CHOH): The hydroxyl group is attached to a carbon atom that is bonded to one hydrogen atom and two carbon atoms.
-
Tertiary Alcohols (–COH): The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.
Below is a graphical representation of the structural relationships between the pentanol isomers.
Quantitative Data Presentation
The structural variations among the pentanol isomers directly influence their macroscopic physical properties. The following table summarizes key quantitative data for each isomer, facilitating easy comparison.
| Isomer | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Water Solubility ( g/100 mL at 25°C) |
| n-Pentanol | Pentan-1-ol | Primary | 137-138 | -78 | 0.814 | 2.2 |
| Pentan-2-ol | Secondary | 118-119 | -73 | 0.812 | 4.9 | |
| Pentan-3-ol | Secondary | 115.3 | -63.68 | 0.815 | 5.5[1][2] | |
| Isoamyl alcohol | 3-Methyl-1-butanol | Primary | 130 | -117 | 0.809 | 2.5[3][4] |
| Active amyl alcohol | 2-Methyl-1-butanol | Primary | 128-130 | -70 | 0.819 | 3.6[5] |
| tert-Amyl alcohol | 2-Methyl-2-butanol | Tertiary | 102 | -12 | 0.805 | 12.0 |
| 3-Methyl-2-butanol | Secondary | 112 | -118 | 0.818 | 5.6[6] | |
| Neopentyl alcohol | 2,2-Dimethyl-1-propanol | Primary | 113-114 | 52-56 | 0.812 (at 25°C) | 3.5[7][8] |
Experimental Protocols for Isomer Differentiation
The identification and quantification of pentanol isomers necessitate the use of high-resolution analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like pentanol isomers.
Objective: To separate and identify the eight isomers of pentanol in a mixed sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of a certified reference standard for each of the eight pentanol isomers in methanol.
-
Create a mixed isomer standard solution by combining equal volumes of each stock solution to achieve a final concentration of 125 ppm for each isomer.
-
Prepare a series of calibration standards by serially diluting the mixed isomer standard solution with methanol to concentrations ranging from 1 ppm to 100 ppm.
-
For unknown samples, dissolve a known weight of the sample in methanol to a final concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-150.
-
-
Data Analysis:
-
Identify each isomer by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify each isomer by constructing a calibration curve of peak area versus concentration for each standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural elucidation of the isomers.
Objective: To acquire ¹H and ¹³C NMR spectra to differentiate pentanol isomers.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the pure pentanol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
For ¹H NMR, to confirm the hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton signal will disappear or significantly diminish due to proton-deuterium exchange.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to assign signals to specific protons and carbons in the molecule.
-
The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is a key differentiator for isomers with different symmetries.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the most prominent feature is the O-H stretching vibration.
Objective: To identify the characteristic hydroxyl group absorption in pentanol isomers.
Methodology:
-
Sample Preparation:
-
For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.
-
-
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Accessory: ATR or transmission setup.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the broad O-H stretching band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.
-
Identify the C-O stretching band in the fingerprint region, typically between 1000-1260 cm⁻¹. The exact position can provide clues about whether the alcohol is primary, secondary, or tertiary.
-
Analyze the C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
-
Synthesis of Pentanol Isomers
The various pentanol isomers can be synthesized through several established organic chemistry reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.
-
Primary Alcohols (e.g., Pentan-1-ol, 3-Methyl-1-butanol):
-
Hydroboration-oxidation of terminal alkenes: This reaction provides anti-Markovnikov addition of water across the double bond. For example, hydroboration-oxidation of 1-pentene yields pentan-1-ol.
-
Reduction of carboxylic acids or esters: Lithium aluminum hydride (LiAlH₄) can reduce pentanoic acid or its esters to pentan-1-ol.
-
Grignard reaction with formaldehyde: The reaction of a butylmagnesium bromide with formaldehyde, followed by acidic workup, yields pentan-1-ol.
-
-
Secondary Alcohols (e.g., Pentan-2-ol, Pentan-3-ol):
-
Hydration of alkenes: Acid-catalyzed hydration of 1-pentene or 2-pentene will yield a mixture of pentan-2-ol and pentan-3-ol, following Markovnikov's rule.
-
Reduction of ketones: Reduction of 2-pentanone with sodium borohydride (NaBH₄) or LiAlH₄ yields pentan-2-ol.
-
Grignard reaction with aldehydes: Reaction of propylmagnesium bromide with ethanal yields pentan-2-ol.
-
-
Tertiary Alcohols (e.g., 2-Methyl-2-butanol):
-
Acid-catalyzed hydration of highly substituted alkenes: Hydration of 2-methyl-2-butene yields 2-methyl-2-butanol.
-
Grignard reaction with ketones: Reaction of ethylmagnesium bromide with acetone, followed by acidic workup, yields 2-methyl-2-butanol.[9]
-
The synthesis of specific branched isomers often starts from corresponding branched alkanes or alkenes. For instance, 3-methyl-1-butanol is a major component of fusel oil, a byproduct of ethanol fermentation.[10][11]
Conclusion
The eight isomers of pentanol provide a classic example of how subtle changes in molecular structure can lead to a diverse range of chemical and physical properties. For professionals in research and drug development, a detailed understanding of these differences is paramount for applications such as solvent selection, synthetic strategy, and the interpretation of analytical data. The experimental protocols outlined in this guide offer a robust framework for the separation, identification, and characterization of these important chemical entities.
References
- 1. 3-Pentanol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-甲基-1-丁醇,无水, 89.0%99% (CH 3)2CHCH2CH2OH [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-甲基-1-丁醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Neopentyl alcohol | C5H12O | CID 6404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organic chemistry - Synthesizing 2-methyl-2-butanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. nbinno.com [nbinno.com]
- 11. atamankimya.com [atamankimya.com]
Thermodynamic Properties of 3-Pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Pentanol (CAS No: 584-02-1), a secondary alcohol with applications as a solvent and intermediate in the chemical and pharmaceutical industries. A thorough understanding of its thermodynamic characteristics is crucial for process design, safety assessments, and computational modeling in drug development.
Core Thermodynamic and Physical Properties
The fundamental thermodynamic and physical properties of this compound are summarized in the tables below. These values have been compiled from various reputable sources and provide a baseline for further analysis and application.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1][2][3] |
| Molar Mass | 88.15 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [1][4] |
| Density | 0.815 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 115.3 °C (388.4 K) | [2][3][4] |
| Melting Point | -63.68 °C (209.47 K) | [2][3][4] |
| Vapor Pressure | 1.10 kPa at 25 °C | [2][4][7] |
| Solubility in Water | 59 g/L | [2][4] |
| Refractive Index | 1.410 at 20 °C | [6][7] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (liquid, ΔfH⦵₂₉₈) | -368.9 kJ/mol | [2][4][8] |
| Standard Enthalpy of Formation (gas, ΔfH⦵₂₉₈) | -314.9 kJ/mol | [2][4] |
| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -3312.3 ± 0.46 kJ/mol | [8] |
| Heat Capacity (liquid, Cp,liquid) | 2.719 J·g⁻¹·K⁻¹ (239.7 J·mol⁻¹·K⁻¹) at 298 K | [2][8] |
| Standard Molar Entropy (gas, S°gas) | Data not readily available in cited sources | |
| Enthalpy of Vaporization (ΔvapH°) | 54.03 kJ/mol | [9] |
| Enthalpy of Fusion (ΔfusH) | 9.08 kJ/mol at 204.2 K | [9] |
Experimental Protocols for Thermodynamic Property Determination
Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques applicable to this compound.
Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc) across the desired temperature range.
-
Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Program:
-
Equilibrate the sample at the starting temperature (e.g., 273 K).
-
Ramp the temperature at a constant heating rate (e.g., 10 K/min) to the final temperature (e.g., 373 K).
-
Hold at the final temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the initial temperature.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the identical experimental conditions. The specific heat capacity (Cp) is determined using the following equation:
Cp_sample = (DSC_sample / m_sample) * (m_standard / DSC_standard) * Cp_standard
where DSC is the measured heat flow and m is the mass.
Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry
Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (approximately 1 g) is placed in a sample crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm).
-
Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter. The initial temperature of the water is recorded.
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated using the following formula:
q_reaction = - (C_calorimeter * ΔT)
where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the change in temperature. The molar enthalpy of combustion is then calculated by dividing q_reaction by the number of moles of this compound burned.
Determination of Vapor Pressure by the Static Method
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.
Methodology:
-
Apparatus Setup: A sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer). The system is evacuated to remove any air.
-
Temperature Control: The temperature of the vessel is precisely controlled using a liquid bath or a heating mantle.
-
Equilibrium: The sample is allowed to reach thermal and phase equilibrium at the desired temperature.
-
Pressure Measurement: The vapor pressure of the this compound at that temperature is recorded.
-
Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve. The data can be fitted to the Antoine equation or the Clausius-Clapeyron equation to determine the enthalpy of vaporization.
Visualization of Thermodynamic Analysis Workflow
The determination of a complete and consistent set of thermodynamic properties for a substance like this compound often involves a combination of experimental measurements and theoretical calculations. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the determination of thermodynamic properties.
This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its effective and safe use in scientific and industrial applications. The provided experimental protocols offer a starting point for the precise measurement of these properties, and the workflow diagram illustrates the synergy between experimental and computational approaches in modern thermophysical chemistry.
References
- 1. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. youtube.com [youtube.com]
- 5. eng.usf.edu [eng.usf.edu]
- 6. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]
- 8. researchgate.net [researchgate.net]
- 9. practical-science.com [practical-science.com]
An In-depth Technical Guide on the Natural Occurrence and Biological Role of 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pentanol, a secondary alcohol, is a naturally occurring volatile organic compound (VOC) found across various biological systems, including plants, insects, and microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural distribution, diverse biological functions, and the experimental methodologies used for its study. The document details its role as an insect sex pheromone, a modulator of plant defense mechanisms through the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, and explores its metabolic pathways. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and biological activity assessment of this compound. Quantitative data on its natural occurrence are summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its complex roles. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this compound.
Natural Occurrence of this compound
This compound has been identified in a variety of natural sources, where its concentration can vary significantly depending on the species, developmental stage, and environmental conditions.
In Plants
This compound is a component of the volatile emissions of numerous plant species. It has been reported in fruits such as prickly pears (Opuntia ficus-indica) and is a known plant metabolite.[1][2][3] Its production in plants can be induced by biotic stress, such as herbivory. For instance, wild Brassica oleracea plants release this compound in response to feeding by Pieris rapae caterpillars.[2]
In Insects
In the insect world, this compound plays a crucial role as a semiochemical, particularly as a sex pheromone.[1][3] It is a component of the pheromone blend of several insect species, including the ambrosia beetle, Megaplatypus mutatus, where it acts as an attractant for females.[2][4]
In Microorganisms
Certain bacteria are also known to produce this compound. For example, Bacillus amyloliquefaciens strain IN937a, a plant growth-promoting rhizobacterium, emits a blend of volatile organic compounds that includes this compound.[5]
Table 1: Quantitative Occurrence of this compound in Various Natural Sources
| Source Organism/Material | Part/Condition | Concentration/Amount | Reference(s) |
| Prickly Pear (Opuntia ficus indica) | Fruit | Detected, not quantified | [2][3] |
| Brassica oleracea (wild) | Herbivore-induced volatiles | Not specified | [2] |
| Ambrosia Beetle (Megaplatypus mutatus) | Male volatile emissions | Identified as a component | [2][4] |
| Pepper plants | Treated with this compound | Not applicable | [5] |
Biological Role of this compound
This compound exhibits diverse biological activities, acting as a signaling molecule in both intra- and inter-species communication.
Role in Plant Immunity
A significant biological role of this compound is its ability to prime plant defense mechanisms against pathogens.[6] Exposure of plants, such as Arabidopsis thaliana and pepper, to gaseous this compound induces systemic resistance against bacterial pathogens like Pseudomonas syringae pv. tomato and Xanthomonas axonopodis.[5][6] This induced resistance is mediated through the potentiation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] Treatment with this compound leads to the increased expression of pathogenesis-related (PR) genes, such as PR1 (an SA marker) and PDF1.2 (a JA marker), upon pathogen challenge.[6]
Role as an Insect Pheromone
As a component of insect sex pheromones, this compound is vital for chemical communication and mating behavior in certain species.[2][4] In the ambrosia beetle Megaplatypus mutatus, it is released by males and elicits an attractive response in females, facilitating mate location.[4]
Biosynthesis of this compound
The biosynthetic pathways leading to this compound in plants and insects are not yet fully elucidated. However, the formation of branched-chain alcohols in microorganisms is better understood and may provide insights. In engineered Ralstonia eutropha, the biosynthesis of branched-chain higher alcohols like isobutanol and 3-methyl-1-butanol involves the diversion of intermediates from the branched-chain amino acid biosynthesis pathway.[7][8] This suggests that analogous pathways, potentially involving the metabolism of amino acids like isoleucine, could be responsible for this compound biosynthesis in other organisms.
Metabolism in Mammals
In mammals, aliphatic alcohols are primarily metabolized in the liver.[9] The metabolism of ethanol and other simple alcohols involves alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[10] While the specific metabolic fate of this compound is not extensively detailed, it is expected to undergo oxidation by ADH to form the corresponding ketone, 3-pentanone, which can then be further metabolized. Studies on the toxic effects of various aliphatic alcohols in rat liver suggest that the toxicity is related to their membrane-disrupting properties.[11]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and biological activity assessment of this compound.
Extraction and Quantification of this compound
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound from Plant Tissues
This protocol is adapted from methodologies for plant volatile analysis.[8][12][13][14][15][16]
Objective: To extract and quantify this compound from plant leaves.
Materials:
-
Plant leaf tissue
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
GC-MS system with a split/splitless injector
-
This compound standard for calibration
-
Internal standard (e.g., nonane or a deuterated analog of this compound)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Weigh 1.0 g of fresh plant leaf tissue and place it into a 20 mL headspace vial.
-
Add 2 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.
-
Add a known amount of the internal standard.
-
Immediately seal the vial with the magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set at 60 °C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60 °C.
-
-
GC-MS Analysis:
-
After extraction, immediately insert the SPME fiber into the GC injector, which is set to 250 °C in splitless mode for 2 minutes for thermal desorption.
-
GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven temperature program: Start at 40 °C for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min, and then to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum by comparing with a pure standard.
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Protocol 2: Solvent Extraction and GC-MS Analysis of this compound from Insect Pheromone Glands
This protocol is a general guide for the extraction of semiochemicals from insects.[17][18]
Objective: To extract and analyze this compound from the pheromone glands of insects.
Materials:
-
Insect specimens (e.g., adult male Megaplatypus mutatus)
-
Dissecting microscope and fine forceps
-
1.5 mL glass vials with PTFE-lined caps
-
Hexane (GC grade)
-
Internal standard (e.g., decane)
-
GC-MS system
Procedure:
-
Gland Dissection and Extraction:
-
Under a dissecting microscope, carefully dissect the pheromone glands from the insect.
-
Place the dissected glands into a 1.5 mL glass vial containing 100 µL of hexane and a known amount of the internal standard.
-
Allow the extraction to proceed for 1 hour at room temperature.
-
Carefully remove the gland tissue from the vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Use the same GC-MS parameters as described in Protocol 1.
-
-
Identification and Quantification:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantification can be performed using an external calibration curve or by comparing the peak area of this compound to that of the internal standard, assuming a response factor of 1 if a specific standard is unavailable.
-
Biological Activity Assay
Protocol 3: Assessing this compound-Induced Resistance in Arabidopsis thaliana to Pseudomonas syringae
This protocol is based on published studies investigating plant immune responses.[1][7][19][20][21]
Objective: To determine if pre-treatment with this compound enhances the resistance of Arabidopsis thaliana to a bacterial pathogen.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.
-
Pseudomonas syringae pv. tomato DC3000.
-
King's B (KB) medium.
-
10 mM MgSO4.
-
This compound solution (e.g., 1 mM in water with 0.01% Tween-20).
-
Control solution (water with 0.01% Tween-20).
-
Syringes without needles.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Treatment:
-
Prepare a 1 mM solution of this compound.
-
Spray the Arabidopsis plants with the this compound solution until the leaves are thoroughly wetted.
-
Spray a control group of plants with the control solution.
-
Keep the plants in a growth chamber for 48 hours.
-
-
Pathogen Inoculation:
-
Grow P. syringae pv. tomato DC3000 on KB agar plates at 28 °C for 48 hours.
-
Scrape the bacteria from the plate and resuspend in 10 mM MgSO4 to an optical density at 600 nm (OD600) of 0.2, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the bacterial suspension to 1 x 10^5 CFU/mL in 10 mM MgSO4.
-
Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a 1 mL syringe without a needle.
-
-
Disease Scoring and Bacterial Quantification:
-
Three days after inoculation, visually score the disease symptoms on a scale (e.g., 0 = no symptoms, 5 = severe chlorosis and necrosis).
-
To quantify bacterial growth, take leaf discs (0.5 cm diameter) from the inoculated areas.
-
Homogenize the leaf discs in 10 mM MgSO4.
-
Plate serial dilutions of the homogenate on KB agar plates.
-
Incubate the plates at 28 °C for 48 hours and count the number of colonies to determine the CFU per leaf area.
-
-
Data Analysis:
-
Compare the disease scores and bacterial counts between the this compound-treated and control plants using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in disease symptoms and bacterial growth in the treated plants indicates induced resistance.
-
Signaling Pathways and Logical Relationships
This compound-Induced Plant Defense Signaling
Gaseous this compound primes the plant's immune system by activating the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] This priming leads to a more robust and rapid defense response upon subsequent pathogen attack.
Caption: this compound-induced plant defense signaling pathway.
Experimental Workflow for Studying this compound in Plants
The study of this compound's effects on plants typically involves a multi-step process, from initial treatment to the analysis of the plant's response.
Caption: Experimental workflow for plant immunity assays.
Relevance for Drug Development
While this compound itself is not a current therapeutic agent, the study of its biological activities and those of related aliphatic alcohols can provide valuable insights for drug development professionals.
Pharmacological Effects of Aliphatic Alcohols
Aliphatic alcohols, as a class of compounds, are known to exert various effects on biological systems.[9][22][23] They can act as central nervous system depressants and their potency often increases with chain length.[9] Their mechanism of action is often attributed to their ability to partition into and disrupt cell membranes, which can affect the function of membrane-bound proteins such as receptors and enzymes.[22][23] This non-specific mode of action can lead to a broad range of physiological effects.
Potential as Therapeutic Leads
The ability of this compound to modulate specific signaling pathways in plants, such as the SA and JA pathways, suggests a degree of specificity in its interactions with biological targets. While these pathways are plant-specific, the principle of a small molecule modulating complex signaling cascades is central to drug discovery. Understanding how this compound or similar molecules achieve this could inspire the design of novel therapeutics targeting analogous pathways in humans. For example, the anti-inflammatory properties of SA (aspirin) are well-known, and compounds that can modulate inflammatory pathways are of great interest in drug development.
Toxicological Considerations
Toxicological data is crucial for the assessment of any compound with therapeutic potential. For this compound, acute toxicity data is available (see Table 2). The primary concerns with aliphatic alcohols are their potential for gastric irritation and central nervous system depression at higher doses.[9]
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1870 mg/kg |
| LD50 | Rabbit | Dermal | 2066 mg/kg |
Conclusion
This compound is a naturally occurring compound with multifaceted biological roles, acting as a crucial signaling molecule in plant-pathogen and insect interactions. Its ability to prime plant immunity through the SA and JA pathways highlights its potential for agricultural applications. For researchers and drug development professionals, this compound and related aliphatic alcohols serve as interesting model compounds for studying ligand-receptor interactions and the modulation of signaling cascades. While direct therapeutic applications of this compound are not yet established, a deeper understanding of its mechanisms of action could inform the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the intriguing biology of this simple yet significant molecule.
References
- 1. Inoculation of Arabidopsis seedlings with Ralstonia solanacearum in sterile agar plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: a new attractant present in volatile emissions from the ambrosia beetle, Megaplatypus mutatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field evaluation of the bacterial volatile derivative this compound in priming for induced resistance in pepper [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]
- 9. 43: Aliphatic Alcohols | Pocket Dentistry [pocketdentistry.com]
- 10. Insect-derived enzymes: a treasure for industrial biotechnology and food biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peerj.com [peerj.com]
- 18. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantitative Methods to Assess Differential Susceptibility of Arabidopsis thaliana Natural Accessions to Dickeya dadantii [frontiersin.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]
- 23. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Pentanol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-pentanol, a secondary alcohol, through the nucleophilic addition of ethylmagnesium bromide to propanal, a classic example of a Grignard reaction. Detailed experimental protocols, from the preparation of the Grignard reagent to the purification and characterization of the final product, are presented. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of secondary alcohols, a common structural motif in many biologically active molecules.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters. The reaction of a Grignard reagent with an aldehyde provides a straightforward and efficient route to secondary alcohols.[2]
In this application note, we detail the synthesis of this compound by the reaction of ethylmagnesium bromide (the Grignard reagent) with propanal (the aldehyde). The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent acidic workup of the intermediate magnesium alkoxide yields the desired this compound.
Reaction Scheme
The overall reaction for the synthesis of this compound via the Grignard reaction is as follows:
Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)
CH3CH2Br + Mg --(anhydrous ether)--> CH3CH2MgBr
Step 2: Reaction of the Grignard Reagent with Propanal
CH3CH2CHO + CH3CH2MgBr --(anhydrous ether)--> CH3CH2CH(OMgBr)CH2CH3
Step 3: Acidic Work-up
CH3CH2CH(OMgBr)CH2CH3 + H3O+ --> CH3CH2CH(OH)CH2CH3 + Mg(OH)Br
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Bromide (C2H5Br) | Molar Mass: 108.97 g/mol | |
| Magnesium Turnings (Mg) | Molar Mass: 24.31 g/mol | |
| Propanal (CH3CH2CHO) | Molar Mass: 58.08 g/mol | |
| Product | ||
| This compound (C5H12O) | Molar Mass: 88.15 g/mol | |
| Boiling Point: 115-116 °C | ||
| Density: 0.819 g/mL | ||
| Expected Yield | 81-86% (based on analogous reactions) | [3] |
Spectroscopic Data for this compound:
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 0.9 (t, 6H), 1.4 (q, 4H), 3.5 (quintet, 1H), ~1.6 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 10.0, 30.0, 74.0 |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch) |
| Mass Spec (EI) | m/z 88 (M+), 59, 45 |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Magnesium turnings
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ice bath
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
Note: All glassware must be oven-dried before use to ensure anhydrous conditions. The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (e.g., 2.4 g, 0.1 mol) in the three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Prepare a solution of ethyl bromide (e.g., 10.9 g, 0.1 mol) in anhydrous diethyl ether (e.g., 40 mL) in the dropping funnel.
-
Add a small portion (approximately 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Protocol 2: Synthesis of this compound
-
Cool the flask containing the freshly prepared ethylmagnesium bromide solution in an ice bath.
-
Prepare a solution of propanal (e.g., 5.8 g, 0.1 mol) in anhydrous diethyl ether (e.g., 20 mL) in the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. A white precipitate of the magnesium alkoxide will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Protocol 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (e.g., 50 mL) to quench the reaction and hydrolyze the magnesium alkoxide. This should be done with vigorous stirring.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (ether) layer.
-
Extract the aqueous layer with two portions of diethyl ether (e.g., 2 x 25 mL).
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils at 115-116 °C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The synthesis of this compound via the Grignard reaction is a robust and high-yielding method.[3] The primary challenge in this procedure is the strict requirement for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of ethane and a reduction in the yield of the desired alcohol.[4] The use of oven-dried glassware and anhydrous ether is therefore critical for the success of the reaction.
The work-up procedure using a saturated solution of ammonium chloride is a mild method for quenching the reaction and hydrolyzing the magnesium alkoxide, which helps to prevent potential acid-catalyzed side reactions such as dehydration of the alcohol product. Purification by fractional distillation is an effective method for obtaining high-purity this compound, separating it from any unreacted starting materials and side products.
The spectroscopic data obtained for the final product should be consistent with the structure of this compound. The characteristic broad O-H stretch in the IR spectrum, the quintet for the carbinol proton in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum are key indicators of the successful synthesis of the target molecule.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound using a Grignard reaction. The described protocols are well-established and can be readily implemented in a standard organic chemistry laboratory. This method offers a reliable route to a common secondary alcohol and serves as a valuable example of one of the most important carbon-carbon bond-forming reactions in organic synthesis. The principles and techniques outlined here can be adapted for the synthesis of a wide range of other secondary and tertiary alcohols, making this a valuable resource for researchers in various fields of chemistry.
References
Application Notes and Protocols: 3-Pentanol as a Solvent for Organic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pentanol (diethyl carbinol) is a secondary alcohol that is emerging as a versatile and effective solvent for a range of organic reactions.[1][2] Its physical and chemical properties, including a moderate boiling point and miscibility with many organic solvents, make it a suitable medium for various synthetic transformations.[2] This document provides a comprehensive overview of this compound's properties, its applications in key organic reactions, and detailed protocols for its use. As a secondary alcohol, the position of its hydroxyl group influences its reactivity and physical properties, distinguishing it from primary or tertiary alcohol isomers.[1][3]
Physicochemical Properties of this compound
A clear understanding of a solvent's physical properties is crucial for reaction design and optimization. This compound is a colorless liquid with a characteristic alcoholic odor.[1][2] Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₅H₁₂O | [4] |
| Molar Mass | 88.148 g/mol | [4] |
| Appearance | Colorless liquid | [4][5] |
| Density | 0.815 g/mL at 25 °C | [4][6] |
| Boiling Point | 115.3 °C | [4] |
| Melting Point | -63.68 °C | [4] |
| Flash Point | 30 - 35 °C (closed cup) | [2][7] |
| Solubility in water | 55 - 59 g/L | [2][4] |
| Autoignition Temp. | 360 °C | [5] |
| Refractive Index | n20/D 1.410 | [6] |
Advantages and Considerations for Use
Advantages:
-
Moderate Boiling Point: The boiling point of ~115 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, facilitating reactions with higher activation energies.
-
Dual Role Capability: In certain reactions, such as deoxydehydrations, this compound can act as both a solvent and a reductant, simplifying reaction mixtures and potentially improving efficiency.[6][8]
-
Good Solubilizing Power: It is soluble in common organic solvents like acetone, benzene, and ethanol, making it a versatile choice for a range of reactants and for facilitating work-up procedures.[4]
-
"Greener" Alternative: While not perfectly "green," alcohols are often considered more environmentally benign than many halogenated or petrochemically derived solvents.[9][10] this compound, derivable from biomass, fits within the goals of sustainable chemistry.[11]
Disadvantages & Safety:
-
Flammability: this compound is a flammable liquid and can form explosive mixtures with air above 30°C.[2][7] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Irritant: The substance is irritating to the eyes, skin, and respiratory tract.[7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Byproduct Formation: In some reactions, this compound can undergo side reactions, such as dehydration to form pentenes, particularly at high temperatures or in the presence of strong acids.[8]
Experimental Workflow & Logic
A generalized workflow for utilizing this compound as a solvent is depicted below. This workflow outlines the key stages from initial planning to final product isolation.
Caption: A generalized workflow for conducting an organic reaction using this compound as the solvent.
The decision to use this compound can be guided by several factors related to its physical properties.
Caption: A decision tree for selecting this compound based on reaction requirements.
Application Notes and Protocols
This compound serves as an effective solvent and terminal reductant in the methyltrioxorhenium (MTO)-catalyzed deoxydehydration (DODH) of sugar alcohols.[6][8] This reaction is crucial for converting biomass-derived polyols into valuable linear polyenes.[8]
Reaction Scheme: Erythritol → 1,3-Butadiene + 3-Pentanone + 2 H₂O
Quantitative Data Summary:
| Substrate | Catalyst (mol%) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Erythritol | MTO (2.5) | 155 | 1 | 1,3-Butadiene | 73 | [8] |
| DL-Threitol | MTO (2.5) | 155 | 1 | (E)-1,3-Butadiene | 73 | [8] |
| Glycerol | MTO (2.5) | 170 | 1 | Allyl Alcohol | 88 | [8] |
| D-Xylitol | MTO (5.0) | 155 | 2 | (E)-1,3-Pentadiene | 72 | [8] |
| D-Sorbitol | MTO (5.0) | 155 | 2 | (E,E)-2,4-Hexadiene | 70 | [8] |
Detailed Experimental Protocol (Adapted from Shiramizu & Toste, 2012): [8]
-
Apparatus Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the sugar alcohol substrate (e.g., erythritol, 1.0 mmol).
-
Reagent Addition: Add methyltrioxorhenium (MTO) (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add this compound (2.0 mL) to the tube.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 155 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR. The formation of the byproduct, 3-pentanone, can also be monitored.
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature. The volatile product (1,3-butadiene) can be collected in a cold trap or analyzed directly from the headspace. For less volatile products, the solvent can be carefully removed by distillation or rotary evaporation.
-
Purification: Further purification of non-volatile products can be achieved via silica gel chromatography if necessary.
While highly polar solvents can accelerate side reactions in the Mitsunobu esterification, non-polar and moderately polar solvents often provide higher yields of the desired inverted product.[6] this compound can be used as a solvent in these reactions, particularly when the alcohol substrate has limited solubility in common non-polar solvents like THF or benzene.
Reaction Scheme: Secondary Alcohol + Phenol/Carboxylic Acid + PPh₃ + DIAD → Inverted Ether/Ester + PPh₃O + DIAD-H₂
Detailed Experimental Protocol (General Procedure):
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the secondary alcohol (1.0 equiv.), the nucleophile (e.g., 4-bromophenol, 1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.).
-
Solvent Addition: Add anhydrous this compound (to achieve a concentration of ~0.2 M) and stir the mixture to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting alcohol via thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the this compound.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane. The byproduct triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexanes and removed by filtration. The filtrate can then be concentrated and purified by column chromatography on silica gel to yield the pure product.
Conclusion
This compound is a valuable solvent for modern organic synthesis, offering a unique set of properties that can be advantageous for specific applications. Its utility as both a solvent and a reductant in deoxydehydration reactions of biomass-derived polyols highlights its potential in the field of green and sustainable chemistry.[8] For researchers and process chemists, this compound represents a viable alternative to more traditional solvents, enabling reactions at moderate temperatures and offering a favorable safety and environmental profile when handled with appropriate care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 3-Pentanol as a Starting Material for Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of esters using 3-pentanol as a starting material. The information presented is intended to guide researchers in the development of efficient and sustainable methods for producing a variety of esters with applications in flavors, fragrances, solvents, and as intermediates in pharmaceutical and chemical industries.
Introduction
This compound, a secondary alcohol, is a versatile starting material for the synthesis of a range of esters. The two primary methods for this conversion are Fischer esterification and enzyme-catalyzed reactions, including esterification and transesterification. Fischer esterification is a classic acid-catalyzed method, while enzymatic routes offer a milder and more selective alternative, aligning with the principles of green chemistry.[1][2] This document will detail both approaches, providing quantitative data and step-by-step protocols.
Methods for Ester Synthesis from this compound
Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][3][4] To achieve high yields of the desired ester, the equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the less expensive one) or by removing water as it is formed.[1][5]
Reaction Scheme:
R-COOH + CH₃CH₂CH(OH)CH₂CH₃ ⇌ R-COOCH(CH₂CH₃)₂ + H₂O (Carboxylic Acid) + (this compound) ⇌ (3-Pentyl Ester) + (Water)
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[6] The reaction is typically carried out under reflux conditions.[6]
Enzymatic Ester Synthesis
Lipases are widely used enzymes for the synthesis of esters due to their high selectivity, mild reaction conditions, and biodegradability.[7][8] Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process.[2] Lipases can catalyze both esterification (reaction of an alcohol with a carboxylic acid) and transesterification (reaction of an alcohol with an existing ester).
Esterification Reaction Scheme:
R-COOH + CH₃CH₂CH(OH)CH₂CH₃ --(Lipase)--> R-COOCH(CH₂CH₃)₂ + H₂O (Carboxylic Acid) + (this compound) --(Lipase)--> (3-Pentyl Ester) + (Water)
Transesterification Reaction Scheme:
R-COOR' + CH₃CH₂CH(OH)CH₂CH₃ --(Lipase)--> R-COOCH(CH₂CH₃)₂ + R'-OH (Ester) + (this compound) --(Lipase)--> (3-Pentyl Ester) + (Alcohol)
The enzymatic synthesis of flavor esters is of particular interest in the food and fragrance industries.[7]
Quantitative Data
The following table summarizes quantitative data for the enzymatic synthesis of esters using this compound.
| Ester Product | Carboxylic Acid/Ester | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) / Flow Rate (mL/min) | Conversion/Yield (%) | Reference |
| 3-Pentyl Acetate | Acetic Acid | Lipozyme 435 | 2:1 | 60 | 1 mL/min (PBR) | >80 | [9] |
| 3-Pentyl Propanoate | Propanoic Acid | Lipozyme 435 | 2:1 | 70 | 1 mL/min (PBR) | >80 | [9] |
| 3-Pentyl Propanoate | Propanoic Acid | Lipozyme 435 | 1:1 | 40-80 | 0.7 mL/min (PBR) | ~70-85 | [9] |
PBR: Packed Bed Reactor
Experimental Protocols
Protocol for Fischer Esterification of this compound with Acetic Acid (to synthesize 3-Pentyl Acetate)
This protocol is adapted from standard Fischer esterification procedures.[1][4]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, graduated cylinders, magnetic stirrer and stir bar.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops per 10 mL of alcohol) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
The crude ester can be purified by simple or fractional distillation to obtain the pure 3-pentyl acetate.
-
Protocol for Lipase-Catalyzed Synthesis of 3-Pentyl Propanoate
This protocol is based on general procedures for enzymatic ester synthesis.[2][9]
Materials:
-
This compound
-
Propanoic Acid
-
Immobilized Lipase (e.g., Lipozyme 435)
-
Molecular Sieves (optional, to remove water)
-
Heptane (or other suitable organic solvent, if not a solvent-free system)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine this compound and propanoic acid in the desired molar ratio (e.g., 2:1 alcohol to acid).[9] For a solvent-based system, dissolve the reactants in heptane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the limiting reactant). If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubation: Place the reaction vessel in a shaking incubator or a stirred reactor at the desired temperature (e.g., 70°C).[9]
-
Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and reused.
-
Product Isolation: The product, 3-pentyl propanoate, can be isolated from the reaction mixture by removing the solvent (if used) under reduced pressure. Further purification can be achieved by distillation.
Visualizations
General Workflow for Ester Synthesis from this compound
Caption: General workflow for the synthesis of 3-pentyl esters.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer Esterification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solvent-free enzymatic synthesis of pentyl esters in a batch reactor using a commercial immobilized lipase | accedaCRIS [accedacris.ulpgc.es]
- 3. cerritos.edu [cerritos.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocol for the Oxidation of 3-Pentanol with Pyridinium Chlorochromate (PCC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of the secondary alcohol 3-pentanol to the corresponding ketone, 3-pentanone, using Pyridinium Chlorochromate (PCC). PCC is a versatile and relatively mild oxidizing agent that is effective for converting secondary alcohols to ketones under anhydrous conditions.[1][2][3][4] These application notes include a step-by-step experimental procedure, a summary of quantitative data, safety precautions, and a workflow diagram for clarity. The primary challenge in PCC oxidations, the separation of chromium byproducts, is addressed through a detailed work-up procedure.[5][6]
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC), a complex of chromium trioxide, pyridine, and hydrochloric acid, is a widely used reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][4][7] Unlike stronger oxidizing agents like chromic acid, PCC can be used in anhydrous organic solvents such as dichloromethane (DCM), which prevents the over-oxidation of primary alcohols to carboxylic acids.[2][8][9] For secondary alcohols like this compound, PCC provides a reliable method to obtain the corresponding ketone, 3-pentanone, with high efficiency.[10]
The reaction proceeds via the formation of a chromate ester, followed by an elimination reaction to form the carbon-oxygen double bond.[1][2][4] A key consideration when using PCC is the formation of a viscous, tar-like chromium byproduct, which can complicate product isolation.[5][6] This protocol incorporates the use of an inert adsorbent like Celite or silica gel to mitigate this issue and facilitate a cleaner reaction work-up.[4][5][6]
Attention: Chromium(VI) compounds are toxic and carcinogenic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5][11]
Data Presentation
The following table summarizes typical quantitative data for the oxidation of a secondary alcohol like this compound with PCC. Yields can vary based on the scale of the reaction and the efficiency of the work-up procedure.
| Parameter | Value | Notes |
| Substrate | This compound | - |
| Reagent | Pyridinium Chlorochromate (PCC) | 1.5 equivalents |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Adsorbent | Celite or Silica Gel | Equal weight to PCC[11] |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 2-4 hours | Monitor by TLC[11] |
| Typical Yield | 80-95% | Isolated yield of 3-Pentanone |
Experimental Protocol
This protocol details the oxidation of this compound on a laboratory scale.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite or Silica Gel (fine powder)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet (optional, for strictly anhydrous conditions)
-
Addition funnel (optional)
-
Buchner funnel and filter paper
-
Filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Pyridinium Chlorochromate (PCC) (1.5 molar equivalents) and an equal weight of Celite or powdered silica gel.[11]
-
Add sufficient anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
-
Addition of Alcohol:
-
Dissolve this compound (1.0 molar equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution to the stirred suspension of PCC and Celite in one portion.[8] For larger-scale reactions, controlled addition via an addition funnel is recommended.
-
-
Reaction Monitoring:
-
Stir the orange-black mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot. This typically takes 2-4 hours.[11]
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with approximately 5 volumes of anhydrous diethyl ether to precipitate the chromium salts.
-
Stir the resulting dark brown mixture for an additional 15-20 minutes.
-
Prepare a short plug of Celite or Florisil in a Buchner funnel.[12]
-
Filter the entire reaction mixture through the plug, ensuring all the dark, tarry residue is transferred.[5][12] The solid residue should appear as a manageable powder due to the co-adsorbent.[5]
-
Wash the flask and the filter cake thoroughly with several portions of diethyl ether to ensure all the product is collected.
-
-
Isolation and Purification:
-
Collect the filtrate, which should be a clear, slightly yellow solution.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
If necessary, the crude 3-pentanone can be further purified by simple or fractional distillation. The boiling point of 3-pentanone is approximately 101-102°C.[13][14]
-
Mandatory Visualization
Caption: Experimental workflow for the PCC oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Solved The symmetrical alcohol, this compound is oxidized by | Chegg.com [chegg.com]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. m.youtube.com [m.youtube.com]
- 14. US3059031A - Process for preparing pentanone-3 - Google Patents [patents.google.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Pentanol
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-pentanol. This document includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and quality control of this compound.
Introduction to NMR Spectroscopy in Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique that relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common types of NMR used for structural determination.
¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. This is determined through the analysis of chemical shifts (δ), signal integrations, and spin-spin coupling patterns (multiplicities and coupling constants, J).
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Typically, proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.
Spectral Data Analysis of this compound
The structure of this compound (C₅H₁₂O) is symmetrical, which simplifies its NMR spectra. The molecule has three distinct proton environments and three unique carbon environments.
Structure of this compound:
Due to the symmetry of the molecule, the two methyl groups (a and a') are chemically equivalent, as are the two methylene groups (b and b').
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows three distinct signals. The chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-a, H-a' (-CH₃) | 0.92 | Triplet (t) | 7.4 | 6H |
| H-b, H-b' (-CH₂) | 1.42 | Quintet | 7.4 | 4H |
| H-c (-CH) | 3.55 | Quintet | 7.4 | 1H |
| -OH | Variable | Singlet (s, broad) | - | 1H |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-a, C-a' (-CH₃) | 10.1 |
| C-b, C-b' (-CH₂) | 29.9 |
| C-c (-CH) | 74.2 |
Experimental Protocols
The following protocols outline the procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.
-
Concentration:
-
For ¹H NMR, prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is generally required, typically 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
-
Sample Transfer: Dissolve the this compound in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Modern NMR instruments can often reference the spectrum to the residual solvent peak.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard NMR spectrometer (e.g., 400 MHz).
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.
-
Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
Temperature: Standard room temperature (e.g., 298 K).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons and carbons with long relaxation times may require longer delays for accurate quantification.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.
-
Temperature: Standard room temperature (e.g., 298 K).
Data Processing and Interpretation
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each signal is determined to establish the relative ratio of protons.
-
Analysis of Multiplicity and Coupling Constants: In the ¹H NMR spectrum, the splitting pattern of each signal is analyzed to determine the number of neighboring protons, and the coupling constants (J) are measured.
Visualizations
Logical Workflow for NMR Analysis
Application Note: Identification and Analysis of 3-Pentanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pentanol (also known as diethyl carbinol) is a secondary alcohol used as a solvent and intermediate in the chemical and pharmaceutical industries. Accurate identification and quantification of this compound are crucial for quality control, process monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for analyzing volatile compounds like this compound. This application note provides a detailed protocol for the identification of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
The GC-MS technique combines two powerful analytical methods. First, Gas Chromatography (GC) separates volatile components of a mixture based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. After separation, the eluted compounds enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification. Alcohols, in particular, fragment in characteristic ways, primarily through alpha-cleavage and dehydration.[1][2]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at an appropriate concentration.[3][4]
-
Materials:
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a chosen volatile solvent (e.g., methanol).
-
Perform a serial dilution of the stock solution to create a working standard with a final concentration of approximately 10 µg/mL.[5]
-
Transfer a minimum of 50 µL of the final working standard solution into a 2 mL glass autosampler vial.[5]
-
Cap the vial securely to prevent evaporation of the volatile solvent.
-
If the sample contains particulates, it should be filtered through a 0.22 µm filter or centrifuged prior to transfer into the vial to prevent clogging the injector.[3]
-
2. GC-MS Method Parameters
The following parameters are recommended for a standard GC-MS system. These may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min[6]
-
GC Column: A non-polar column such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm I.D., 0.25 µm film thickness is suitable.[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 150°C at a rate of 10°C/min
-
Hold: Maintain 150°C for 2 minutes
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS) Conditions:
3. Data Analysis
-
Chromatogram Analysis: Examine the total ion chromatogram (TIC) to determine the retention time (RT) of the peak corresponding to this compound.
-
Mass Spectrum Interpretation: Obtain the mass spectrum of the target peak. Identify the molecular ion peak (if present) and the characteristic fragment ions.
-
Library Matching: Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation. The primary method of identification relies on matching the fragmentation pattern.
Data Presentation
Quantitative Data Summary for this compound
The identification of this compound is confirmed by its retention time and, more importantly, its characteristic mass spectrum. The molecular ion of alcohols is often weak or absent in EI-MS.[2] The fragmentation pattern of this compound is dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom.[1][2]
| Parameter | Value | Description |
| Compound Name | This compound | - |
| Molecular Formula | C₅H₁₂O | - |
| Molecular Weight | 88.15 g/mol | The theoretical mass of the molecule.[2][8] |
| Expected Retention Time | ~ 5-7 min | Highly dependent on the specific GC column and conditions. |
| Molecular Ion (M+) | m/z 88 | Often has very low intensity or is non-existent.[2][7] |
| Base Peak | m/z 59 | The most abundant fragment, resulting from alpha-cleavage (loss of an ethyl radical, •CH₂CH₃).[1][7][9] |
| Other Key Fragments | m/z 41 | Results from the loss of water (H₂O) from the m/z 59 fragment.[1] |
| m/z 31 | Results from the loss of ethene (C₂H₄) from the m/z 59 fragment.[1][8] |
Visualizations
GC-MS Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for analyzing this compound.
Caption: Logical workflow for this compound analysis by GC-MS.
This compound Fragmentation Pathway
This diagram shows the primary fragmentation pathway of this compound under Electron Impact (EI) ionization.
Caption: Primary EI fragmentation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Mass Spectra: 1-pentanol vs this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Solved The mass spectrum of this compound (MW 88.178 g/mol) | Chegg.com [chegg.com]
- 9. echemi.com [echemi.com]
Applications of 3-Pentanol in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3-pentanol and its derivatives in the synthesis of pharmaceutical agents, with a focus on tranquilizers and sedative-hypnotics. It includes comprehensive application notes, detailed experimental protocols, and visual representations of relevant biological pathways.
Application Note 1: Synthesis of Emylcamate (A Tranquilizing Agent)
Introduction: 3-Methyl-3-pentanol, a close derivative of this compound, serves as a key precursor in the synthesis of emylcamate, a carbamate tranquilizer. Emylcamate, chemically known as 3-methyl-3-pentanol carbamate, exhibits muscle-relaxing and tranquilizing properties.[1] Its mechanism of action involves the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system.[2] The structural similarity of 3-methyl-3-pentanol to other CNS-active alcohols makes it a valuable building block in medicinal chemistry.
Chemical Properties and Reactivity: The tertiary hydroxyl group of 3-methyl-3-pentanol is the primary site of reactivity for the synthesis of emylcamate. The formation of the carbamate ester is the key transformation. Various synthetic strategies can be employed to achieve this, including reactions with carbamyl chloride, cyanates, or through a two-step process involving a chloroformate intermediate.[1]
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Reported Melting Point (°C) | Reference |
| Emylcamate | 3-Methyl-3-pentanol | Carbamyl chloride, Calcium carbonate | 54-55 | [1] |
| Emylcamate | 3-Methyl-3-pentanol | Sodium cyanate, Trifluoroacetic acid | Not specified | [2] |
| Emylcamate | (1-methyl-1-ethyl-propyl)-phenyl carbonate | Liquid ammonia | 54-55 | [1] |
Experimental Protocols for Emylcamate Synthesis
Protocol 1: Synthesis via Carbamyl Chloride
Objective: To synthesize 3-methyl-3-pentanol carbamate (emylcamate) from 3-methyl-3-pentanol and carbamyl chloride.[1]
Materials:
-
3-Methyl-3-pentanol (10.2 g)
-
Carbamyl chloride (8 g)
-
Chloroform (50 ml)
-
Dry calcium carbonate (5 g)
-
Petroleum ether
-
Distilled water
-
Magnesium sulfate
Procedure:
-
In a reaction vessel, prepare a cooled mixture of 10.2 g of 3-methyl-3-pentanol and 50 ml of chloroform.
-
To this solution, add 8 g of carbamyl chloride.
-
Subsequently, add 5 g of dry calcium carbonate at a rate that maintains the temperature below 0°C.
-
Stir the mixture for 2 hours at room temperature.
-
Filter off the precipitate.
-
Wash the chloroform solution with distilled water and dry over magnesium sulfate.
-
Evaporate the solvent.
-
Recrystallize the residue from petroleum ether to yield 3-methyl-3-pentanol carbamate.
Expected Outcome: Crystalline 3-methyl-3-pentanol carbamate with a melting point of 54-55°C.[1]
Protocol 2: Synthesis via Phenyl Carbonate Intermediate
Objective: To synthesize emylcamate through the ammonolysis of (1-methyl-1-ethyl-propyl)-phenyl carbonate.[1]
Materials:
-
(1-methyl-1-ethyl-propyl)-phenyl carbonate (40 g)
-
Ether (100 ml)
-
Liquid ammonia (100 ml)
-
4% Sodium hydroxide solution
-
Distilled water
-
Magnesium sulfate
Procedure:
-
Dissolve 40 g of (1-methyl-1-ethyl-propyl)-phenyl carbonate in 100 ml of ether.
-
Add 100 ml of liquid ammonia to the solution in an autoclave.
-
Stir the reaction mixture for 4 hours. The temperature will rise to approximately 20°C, and the pressure will reach about 7 kg/cm ².
-
After the reaction, evaporate the ammonia.
-
Extract the ethereal solution twice with 150 ml of 4% sodium hydroxide.
-
Wash the solution with 100 ml of distilled water.
-
Dry the solution over magnesium sulfate.
-
Evaporate the solvent to obtain the product.
Expected Outcome: 3-methyl-3-pentanol carbamate with a melting point of 54-55°C.[1]
Signaling Pathway of Emylcamate
Emylcamate, like other carbamates and barbiturates, enhances the effect of the neurotransmitter GABA at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows chloride ions to flow into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This inhibitory effect in the central nervous system is responsible for the tranquilizing and muscle-relaxant properties of the drug.[2]
References
Application Notes and Protocols: Synthesis of Flavoring Agents Using 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various flavoring agents derived from 3-pentanol. The methodologies described herein are essential for researchers in the food and fragrance industries, as well as for professionals in drug development requiring flavor-masking agents. The protocols cover both classical chemical synthesis via Fischer esterification and greener enzymatic approaches.
Introduction
This compound, a secondary alcohol, serves as a versatile precursor for the synthesis of a variety of esters that possess characteristic fruity and pleasant aromas, making them valuable as flavoring agents.[1][2] The esterification of this compound with various carboxylic acids yields esters such as 3-pentyl acetate, 3-pentyl propionate, and 3-pentyl butyrate, each with a unique scent profile. These compounds are widely used to impart or enhance flavors in food products, beverages, and pharmaceuticals.[1][3] This document outlines detailed experimental procedures for the synthesis and purification of these flavoring agents.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of various 3-pentyl esters.
Table 1: Synthesis of 3-Pentyl Esters via Fischer Esterification
| Flavoring Agent | Carboxylic Acid | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Aroma Profile |
| 3-Pentyl Acetate | Acetic Acid | H₂SO₄ | 1 - 2 | 120 - 140 | 65 - 85 | Fruity, pear-like |
| 3-Pentyl Propionate | Propanoic Acid | H₂SO₄ | 1 - 3 | 130 - 150 | 70 - 90 | Sweet, fruity, apple-like |
| 3-Pentyl Butyrate | Butyric Acid | H₂SO₄ | 2 - 4 | 140 - 160 | 60 - 80 | Fruity, apricot-like |
Table 2: Enzymatic Synthesis of 3-Pentyl Esters
| Flavoring Agent | Carboxylic Acid | Biocatalyst | Reaction Time (hours) | Reaction Temperature (°C) | Molar Conversion (%) | Aroma Profile |
| 3-Pentyl Acetate | Acetic Acid | Immobilized Lipase | 8 - 24 | 30 - 50 | > 80 | Fruity, pear-like |
| 3-Pentyl Propionate | Propanoic Acid | Immobilized Lipase | 12 - 36 | 30 - 50 | > 75 | Sweet, fruity, apple-like |
| 3-Pentyl Butyrate | Butyric Acid | Immobilized Lipase | 24 - 48 | 30 - 50 | > 70 | Fruity, apricot-like |
Experimental Protocols
Protocol 1: Synthesis of 3-Pentyl Acetate via Fischer Esterification
This protocol details the synthesis of 3-pentyl acetate, a flavoring agent with a characteristic fruity, pear-like aroma.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, combine 1 mole of this compound with 1.2 to 2 moles of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while swirling.
-
Add a few boiling chips and assemble a reflux apparatus.
-
Heat the mixture to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution (to neutralize the excess acid; be cautious of CO₂ evolution)
-
Saturated sodium chloride solution (brine)
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation flask.
-
Purify the 3-pentyl acetate by simple distillation, collecting the fraction that boils at the appropriate temperature (boiling point of 3-pentyl acetate is approximately 146 °C).
-
Characterize the final product by its odor and, if available, by spectroscopic methods (e.g., GC-MS, NMR).
Protocol 2: Enzymatic Synthesis of 3-Pentyl Butyrate
This protocol describes a greener synthesis of 3-pentyl butyrate, which has a fruity, apricot-like scent, using an immobilized lipase.
Materials:
-
This compound
-
Butyric Acid
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., hexane or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped flask, combine equimolar amounts of this compound and butyric acid.
-
If using a solvent, add a suitable amount of hexane. For a solvent-free system, proceed without solvent.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.
-
Incubate the reaction at 30-50 °C with constant agitation for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them using gas chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.
-
If a solvent was used, remove it using a rotary evaporator.
-
The resulting crude 3-pentyl butyrate can be further purified by vacuum distillation if necessary.
-
Characterize the product by its aroma and analytical techniques.
Mandatory Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Pathway for Enzymatic Synthesis of Flavor Esters.
References
Troubleshooting & Optimization
Technical Support Center: 3-Pentanol Dehydration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the dehydration of this compound?
The acid-catalyzed dehydration of this compound, a secondary alcohol, proceeds primarily through an E1 elimination mechanism. This involves the formation of a secondary carbocation intermediate. The major products are a mixture of isomeric pentenes: cis-2-pentene and trans-2-pentene, with 1-pentene being a minor product. According to Zaitsev's rule, the more substituted (more stable) alkenes, the 2-pentenes, are favored over the less substituted 1-pentene. The trans isomer is generally favored over the cis isomer due to less steric hindrance.
Q2: What is the primary mechanism for the dehydration of this compound?
The primary mechanism is an E1 (elimination, unimolecular) reaction.[1] It involves three main steps:
-
Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation at the third carbon of the pentane chain.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. Removal of a proton from carbon-2 leads to the formation of 2-pentene, while removal from carbon-4 also leads to 2-pentene. Removal of a proton from the methyl group at either end (carbon-1 or carbon-5) is not possible in the initial carbocation. However, abstraction of a proton from carbon-2 or carbon-4 leads to the formation of 1-pentene and 2-pentene respectively.
Q3: Are carbocation rearrangements a significant concern with this compound dehydration?
For the dehydration of this compound, significant carbocation rearrangements are not expected. The initially formed secondary carbocation at the 3-position could theoretically undergo a 1,2-hydride shift to the 2- or 4-position, which would also result in a secondary carbocation. Since this does not lead to a more stable carbocation (e.g., a tertiary carbocation), there is no energetic driving force for this rearrangement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of alkene products | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Loss of product during workup: The pentene products are volatile (boiling points: 1-pentene ~30°C, cis-2-pentene ~37°C, trans-2-pentene ~36°C). 3. Equilibrium favoring the alcohol: The dehydration of alcohols is a reversible reaction. | 1. Increase the reaction time or temperature. For secondary alcohols, a temperature range of 100-140°C is typical. 2. Ensure that the collection apparatus is well-chilled during distillation. Handle the distillate with care to minimize evaporation. 3. Remove the alkene products from the reaction mixture as they are formed by distillation to shift the equilibrium towards the products (Le Chatelier's principle).[2] |
| Formation of a significant amount of a high-boiling side product | Ether formation: At lower temperatures (e.g., below 140°C for some alcohols), an SN2 reaction can occur where an alcohol molecule acts as a nucleophile and attacks a protonated alcohol molecule, leading to the formation of a symmetrical ether (di-3-pentyl ether).[3][4] | Increase the reaction temperature to favor elimination (E1) over substitution (SN2). Generally, higher temperatures favor elimination reactions.[4] |
| Darkening or charring of the reaction mixture | Oxidation of the alcohol: Concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to the formation of carbon and other byproducts.[5] | Use a less oxidizing acid catalyst, such as concentrated phosphoric acid. Ensure that the reaction temperature does not significantly exceed the recommended range. |
| No reaction or very slow reaction | Inactive catalyst: The acid catalyst may be too dilute. | Use a concentrated acid catalyst as specified in the protocol. Ensure that the catalyst is fresh and has not been contaminated. |
| Difficulty in separating products | Similar boiling points: The isomeric pentenes have very close boiling points, making separation by simple distillation challenging. | Use fractional distillation for better separation. For analytical purposes, gas chromatography (GC) is the most effective method for separating and quantifying the isomeric products.[6][7] |
Data Presentation
The product distribution of the acid-catalyzed dehydration of this compound can be analyzed by gas chromatography (GC). While specific quantitative data can vary with reaction conditions, a typical outcome favors the thermodynamically more stable trans-2-pentene, followed by cis-2-pentene, and then the least substituted 1-pentene.
Table 1: Representative Product Distribution from this compound Dehydration
| Product | Structure | Boiling Point (°C) | Typical Abundance (%) |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | 30 | 5 - 15 |
| cis-2-Pentene | cis-CH₃CH=CHCH₂CH₃ | 37 | 25 - 35 |
| trans-2-Pentene | trans-CH₃CH=CHCH₂CH₃ | 36 | 50 - 60 |
| Di-3-pentyl ether | (CH₃CH₂CH(CH₃CH₂))₂O | ~147 | Variable (increases with lower temperatures) |
Note: The abundance percentages are approximate and can be influenced by the specific acid catalyst, temperature, and reaction time.
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of this compound
Objective: To synthesize a mixture of pentene isomers from this compound via acid-catalyzed dehydration and to analyze the product distribution by gas chromatography.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Anhydrous calcium chloride or sodium sulfate (drying agent)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Ice bath
-
Gas chromatograph
Procedure:
-
Set up a simple or fractional distillation apparatus. The receiving flask should be placed in an ice bath to minimize the evaporation of the volatile alkene products.
-
In the round-bottom flask, add this compound and a few boiling chips.
-
Slowly and with cooling, add the concentrated acid catalyst (e.g., a 1:4 molar ratio of acid to alcohol).
-
Gently heat the mixture to the boiling point. The alkene products will begin to distill as they are formed.
-
Continue the distillation until no more alkene is collected. The temperature at the distillation head should be monitored and kept below the boiling point of this compound (116°C) to minimize the co-distillation of the unreacted alcohol.
-
Wash the collected distillate with a small amount of saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate).
-
Analyze the dried product by gas chromatography (GC) to determine the relative amounts of 1-pentene, cis-2-pentene, and trans-2-pentene.
Visualizations
Caption: Reaction pathways in the acid-catalyzed dehydration of this compound.
References
- 1. Elimination Dehydration - Chad's Prep® [chadsprep.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. webassign.net [webassign.net]
Technical Support Center: Purification of 3-Pentanol by Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-pentanol using distillation. It includes frequently asked questions, a detailed troubleshooting guide, and a complete experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound, and why is it important for distillation?
A1: The boiling point of this compound is approximately 115.3°C at atmospheric pressure.[1] Knowing the precise boiling point is crucial for distillation as it allows you to set the correct temperature parameters to separate it from impurities with different boiling points.
Q2: Does this compound form an azeotrope with water?
A2: Yes, this compound forms a minimum-boiling azeotrope with water. This azeotrope boils at 90.1°C and consists of approximately 65% this compound and 35% water by weight. The formation of an azeotrope means that simple distillation cannot completely separate water from this compound.
Q3: What are the common impurities found in this compound?
A3: Common impurities can include water, other pentanol isomers (such as 1-pentanol and 2-pentanol) which have very close boiling points, and residual starting materials or byproducts from its synthesis.
Q4: When should I use simple distillation versus fractional distillation to purify this compound?
A4: Simple distillation is suitable for separating this compound from non-volatile impurities or from solvents with a significantly different boiling point (a difference of more than 25°C).[2] Fractional distillation is necessary for separating this compound from impurities with close boiling points, such as other pentanol isomers.[2]
Q5: What type of fractionating column is best for purifying this compound?
A5: For separating isomers with close boiling points, a highly efficient fractionating column is recommended. A Vigreux column is a good starting point, but for better separation, a packed column with structured packing like Raschig rings or glass helices provides a larger surface area for vapor-liquid equilibria, leading to a better separation.
Data Presentation: Physical Properties and Azeotrope Data
| Property | Value |
| This compound (Pure) | |
| Molar Mass | 88.15 g/mol |
| Boiling Point | 115.3°C[1] |
| Density | 0.815 g/mL |
| Refractive Index | ~1.410 |
| Water | |
| Boiling Point | 100°C |
| This compound/Water Azeotrope | |
| Boiling Point | 90.1°C |
| Composition | ~65% this compound, ~35% Water (by weight) |
| Potential Isomeric Impurities | |
| 1-Pentanol Boiling Point | 137°C |
| 2-Pentanol Boiling Point | 119°C |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the purification of this compound from isomeric impurities using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of liquid)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.[2]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[3]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[2][4]
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the liquid as it begins to boil and the vapor starts to rise up the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation rate, approximately 1-2 drops per second into the receiving flask. A high distillation rate will lead to poor separation.
-
Initially, any lower-boiling impurities will distill. Monitor the temperature closely.
-
Collect any initial distillate (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of the desired fraction.
-
As the temperature approaches the boiling point of the first pentanol isomer, the vapor will reach the top of the column and begin to condense and collect in the receiving flask.
-
Collect the different fractions in separate, labeled receiving flasks based on the observed boiling point ranges. For separating pentanol isomers, expect to collect fractions over a narrow temperature range.
-
The temperature should remain relatively constant during the collection of a pure fraction.[5] A sharp increase in temperature indicates that the next component is beginning to distill.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.
-
-
Analysis:
-
Analyze the collected fractions using techniques such as gas chromatography (GC) or refractive index measurements to determine their purity.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the fractional distillation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting | - Insufficient heating- Heat loss from the column- A leak in the apparatus | - Increase the heating mantle temperature gradually.- Ensure the fractionating column is well-insulated.- Check all glass joints for a proper seal. |
| Temperature fluctuations | - Bumping of the liquid (uneven boiling)- Distillation rate is too fast- Drafts affecting the apparatus | - Ensure sufficient boiling chips or adequate stirring.- Reduce the heating to slow down the distillation rate.- Use a fume hood sash to protect the apparatus from drafts. |
| Poor separation of isomers | - Inefficient fractionating column- Distillation rate is too high- Column is "flooded" (filled with liquid) | - Use a longer column or one with more efficient packing (e.g., Raschig rings).- Decrease the heating to allow for proper vapor-liquid equilibrium.- Reduce the heating rate to allow the excess liquid to drain back into the flask. |
| Distillate is cloudy | - The wash has frothed and carried over- Presence of an insoluble impurity | - Ensure the starting material is clear before distillation. Consider a pre-purification step if necessary. |
| The temperature is too high | - The desired fraction has already distilled- The thermometer is not positioned correctly | - Stop the distillation and check the composition of the remaining liquid.- Ensure the thermometer bulb is level with the side arm of the distillation head. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common distillation problems.
References
Preventing ether formation during 3-Pentanol dehydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 3-pentanol. Our aim is to help you optimize the synthesis of pentenes while minimizing the formation of the common byproduct, di-3-pentyl ether.
Troubleshooting Guide
Problem: Low yield of alkenes and significant formation of di-3-pentyl ether.
Q1: My reaction is producing a large amount of di-3-pentyl ether instead of the desired pentene isomers. What is the most likely cause?
A1: The formation of di-3-pentyl ether is a competing bimolecular substitution reaction (SN2-type) that is favored at lower temperatures. The most probable cause for excessive ether formation is that your reaction temperature is too low. For the dehydration of secondary alcohols like this compound, temperatures in the range of 100-140°C are typically required to favor the elimination reaction (E1) that produces alkenes.[1][2]
Q2: I am already reacting at a higher temperature, but the ether is still the major product. What else could be wrong?
A2: If the temperature is appropriate, consider the following factors:
-
Acid Catalyst Concentration: A very high concentration of the acid catalyst can sometimes favor intermolecular reactions. Ensure you are using the recommended catalytic amount.
-
Reaction Time: Prolonged reaction times, especially at temperatures that are not optimal for elimination, can lead to the formation of equilibrium products, which may include the ether.
-
Inefficient Removal of Products: If the alkene and water products are not removed from the reaction mixture as they are formed (e.g., by distillation), the equilibrium can shift back towards the reactants or favor side reactions like ether formation.
Q3: I observe charring and the formation of dark, polymeric material in my reaction flask. How can I prevent this?
A3: Charring is often an indication that the reaction temperature is too high or that the acid catalyst is too concentrated and aggressive. Concentrated sulfuric acid is a strong oxidizing agent and can cause decomposition of the alcohol and alkene products.[3]
-
Recommendation: Consider using concentrated phosphoric acid instead of sulfuric acid. Phosphoric acid is a weaker oxidizing agent and generally leads to cleaner reactions.[3] Also, ensure that the temperature is carefully controlled and not exceeding the optimal range for dehydration.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of this compound?
A1: The dehydration of this compound, a secondary alcohol, in the presence of a strong acid catalyst (like H₂SO₄ or H₃PO₄) primarily proceeds through an E1 (Elimination, Unimolecular) mechanism. The reaction involves three main steps:
-
Protonation of the hydroxyl group: The acid protonates the -OH group of the alcohol, converting it into a good leaving group (-OH₂⁺).
-
Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.
Q2: Why is di-3-pentyl ether formed as a byproduct?
A2: Di-3-pentyl ether is formed via a competing bimolecular substitution reaction. Instead of a base abstracting a proton from the carbocation (E1 pathway), another molecule of this compound can act as a nucleophile and attack the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the ether. This substitution reaction is generally favored at lower temperatures, while the elimination reaction to form alkenes is favored at higher temperatures.[1][4]
Q3: What is the expected product distribution of alkenes from the dehydration of this compound?
A3: The dehydration of this compound is expected to yield a mixture of pentene isomers, primarily cis- and trans-2-pentene, with 1-pentene as a minor product. The formation of the more substituted alkenes (2-pentenes) is favored according to Zaitsev's rule.
Q4: How does temperature affect the ratio of alkene to ether products?
A4: Temperature is a critical factor in determining the product distribution. Higher temperatures provide the necessary activation energy for the elimination reaction to dominate over the substitution reaction.
Data Presentation
The following table provides a generalized overview of the expected product distribution for the acid-catalyzed dehydration of a secondary alcohol like this compound at different temperatures. Note that the exact ratios can vary based on the specific acid catalyst and its concentration.
| Reaction Temperature (°C) | Predominant Reaction Pathway | Major Product(s) | Minor Product(s) |
| < 100 | Substitution (SN2-type) | Di-3-pentyl ether | Alkenes |
| 100 - 140 | Elimination (E1) | Pentenes (mixture of isomers) | Di-3-pentyl ether |
| > 140 | Elimination (E1) & Decomposition | Pentenes, Polymeric byproducts | Di-3-pentyl ether |
Experimental Protocols
Protocol: Dehydration of this compound to Pentenes
This protocol is designed to maximize the yield of pentenes while minimizing the formation of di-3-pentyl ether.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Anhydrous calcium chloride or sodium sulfate (for drying)
-
Sodium bicarbonate solution (5%, for washing)
-
Ice bath
Equipment:
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus using a 50 mL round-bottom flask as the reaction vessel. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.
-
Charging the Reactor: To the round-bottom flask, add 10 mL of this compound and a few boiling chips. Carefully add 2.5 mL of concentrated phosphoric acid (85%) to the flask while swirling.
-
Dehydration and Distillation: Gently heat the mixture in the heating mantle. The alkene products, being more volatile than the starting alcohol, will distill out of the reaction mixture as they are formed. Maintain a distillation temperature between 35°C and 70°C.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 10 mL of a 5% sodium bicarbonate solution to neutralize any acidic residue. Carefully vent the separatory funnel to release any CO₂ gas that may form.
-
Separate the organic layer and wash it with 10 mL of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride or sodium sulfate.
-
-
Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain the purified pentene mixture.
Visualizations
Caption: Reaction pathways for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis of pentenes from this compound.
Caption: Troubleshooting flowchart for high ether formation.
References
Technical Support Center: Esterification of 3-Pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 3-pentanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method for the esterification of this compound, a secondary alcohol, is the Fischer-Speier esterification.[1] This reaction involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst.
Q2: What are the recommended catalysts for the esterification of this compound?
A2: Commonly used catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] For substrates that may be sensitive to strong acids, milder alternatives or solid acid catalysts can be employed.[4]
Q3: How can I improve the yield of the esterification reaction?
A3: Since Fischer esterification is a reversible reaction, several strategies can be employed to drive the equilibrium towards the formation of the ester:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (either the alcohol or the carboxylic acid), can shift the equilibrium to favor the products.[3][5][6]
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective method to increase the yield.[3][5] This is often achieved using a Dean-Stark apparatus.[5][7]
Q4: What are the typical reaction conditions for the esterification of this compound?
A4: The reaction is typically carried out at reflux temperature.[2] The specific temperature will depend on the solvent and reactants used. Reaction times can vary from a few hours to over 24 hours depending on the specific substrates and conditions.
Q5: Are there alternative methods to the Fischer esterification for this compound?
A5: Yes, for acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good alternative.[4] This method avoids the use of strong acids.
Troubleshooting Guide
Q1: My esterification of this compound is very slow or not proceeding to completion. What could be the issue?
A1: Several factors could contribute to a slow or incomplete reaction:
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.[8] Ensure you have added a sufficient amount of catalyst.
-
Water Inhibition: The presence of water in the reaction mixture can inhibit the forward reaction and promote the reverse reaction (hydrolysis of the ester).[5] Ensure your reactants and glassware are dry, and consider using a method to remove water as it forms.
-
Steric Hindrance: this compound is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow down the rate of reaction. Longer reaction times or higher temperatures may be necessary.
-
Low Temperature: The reaction may not be at a high enough temperature to proceed at a reasonable rate. Ensure the reaction is at a gentle reflux.[3]
Q2: I am observing the formation of byproducts in my reaction. What are the likely side reactions?
A2: A common side reaction with secondary alcohols like this compound under acidic and heated conditions is dehydration to form an alkene (in this case, pentenes).[9][10][11][12] Using a milder acid catalyst or lower reaction temperatures can help to minimize this.
Q3: My final product is difficult to purify. What are some common impurities?
A3: Common impurities include unreacted starting materials (this compound and the carboxylic acid), the acid catalyst, and any byproducts from side reactions. A typical workup involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution, followed by washing with water to remove any remaining water-soluble impurities.[1][3]
Q4: I am using a Dean-Stark apparatus, but no water is collecting. What should I check?
A4:
-
Azeotrope Formation: Ensure you are using a solvent that forms an azeotrope with water, such as toluene or benzene.[5]
-
System Leaks: Check that all joints in your glassware are properly sealed to prevent the escape of vapors.
-
Heating: The reaction must be at a sufficient temperature to allow the azeotrope to distill into the Dean-Stark trap.
Data Presentation
Table 1: Effect of Reactant Ratio on Ester Yield (Fischer Esterification of Acetic Acid and Ethanol)
| Molar Ratio (Ethanol:Acetic Acid) | Approximate Yield (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
This table illustrates the principle of using an excess of one reactant to drive the reaction to completion, as demonstrated with a similar primary alcohol system.[5]
Table 2: Comparison of Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Inexpensive, highly effective.[2] | Can cause side reactions like dehydration and charring, difficult to remove.[9] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Solid, easier to handle than H₂SO₄.[2] | Can still be corrosive and require neutralization. |
| Solid Acid Resins (e.g., Amberlyst) | Heterogeneous | Easily filtered off, reusable, less corrosive.[13] | May have lower activity than homogeneous catalysts. |
| Sulfated Zirconia | Heterogeneous | High thermal stability, effective solid acid catalyst.[14][15][16] | May require specific preparation. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification of this compound with Acetic Acid
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and glacial acetic acid (2.0 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Heat the reaction mixture to a gentle reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation.
Protocol 2: Esterification of this compound using a Dean-Stark Apparatus
-
To a round-bottom flask, add this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (5 mol%), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[5][7]
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Proceed with a similar workup as described in Protocol 1 (washing with sodium bicarbonate solution and brine) to remove the acid catalyst and any water-soluble impurities.
-
Remove the solvent under reduced pressure and purify the resulting ester by distillation.
Mandatory Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow for Esterification.
Caption: Troubleshooting Logic for Low Ester Yield.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. esterification-reaction-kinetics-of-acetic-acid-and-n-pentanol-catalyzed-by-sulfated-zirconia - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing rearrangement products in 3-Pentanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-pentanol. The focus is on minimizing the formation of rearrangement products in common reactions.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with this compound yield a mixture of products?
A1: this compound is a secondary alcohol. Under reaction conditions that favor carbocation intermediates, such as acid-catalyzed dehydration or SN1 substitution, the initially formed secondary carbocation can rearrange to a more stable carbocation. This rearrangement leads to a mixture of alkene isomers in elimination reactions or a mixture of alkyl halides in substitution reactions.
Q2: What are the common rearrangement products observed in this compound dehydration?
A2: In acid-catalyzed dehydration, this compound typically yields a mixture of pentene isomers. The expected products are 2-pentene (as a mixture of cis and trans isomers) and 1-pentene. The formation of these products is a result of the carbocation intermediate.
Q3: How can I prevent these rearrangements during dehydration?
A3: To prevent rearrangements during dehydration, you should use a method that avoids the formation of a carbocation intermediate. The recommended procedure is to use phosphorus oxychloride (POCl₃) in pyridine. This reagent combination promotes an E2 elimination mechanism, which is a concerted reaction and does not involve a carbocation, thus yielding a single, unrearranged alkene product (primarily 2-pentene, following Zaitsev's rule).[1][2]
Q4: My substitution reaction on this compound is also giving me a mixture of products. How can I obtain a single substitution product?
A4: Similar to dehydration, SN1 substitution reactions of this compound proceed through a carbocation intermediate, leading to potential rearrangements. To achieve a single substitution product, you should first convert the this compound into a derivative with a better leaving group, such as a tosylate. This is done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 3-pentyl tosylate can then undergo an SN2 reaction with a nucleophile (e.g., NaBr) to give a single, unrearranged substitution product.
Troubleshooting Guides
Issue 1: Multiple Alkene Isomers Detected by GC-MS after Dehydration
Problem: You are attempting to synthesize 2-pentene from this compound via dehydration but are observing significant quantities of 1-pentene and other isomers in your GC-MS analysis.
Root Cause: You are likely using a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures. These conditions favor an E1 mechanism, which proceeds through a carbocation intermediate that is susceptible to rearrangement.
Solution:
-
Change Reagents: Switch from an acid catalyst to phosphorus oxychloride (POCl₃) and pyridine.[1][2] This will promote an E2 elimination, avoiding the carbocation intermediate.
-
Control Temperature: E2 reactions are also favored by moderate temperatures. Follow the recommended protocol for POCl₃/pyridine dehydration.
Issue 2: Formation of an Unexpected Alkyl Halide Isomer during Substitution
Problem: You are trying to synthesize 3-bromopentane from this compound and HBr, but you are also forming 2-bromopentane.
Root Cause: The reaction of a secondary alcohol with a hydrohalic acid (like HBr) can proceed through an SN1 pathway, involving a carbocation intermediate. A hydride shift can occur, leading to the formation of a rearranged carbocation and subsequently the rearranged alkyl halide.
Solution:
-
Two-Step Synthesis: Avoid the direct reaction with HBr. Instead, adopt a two-step approach that favors an SN2 mechanism.
-
Step 1: Tosylation: Convert this compound to 3-pentyl tosylate using p-toluenesulfonyl chloride (TsCl) and pyridine.
-
Step 2: SN2 Substitution: React the purified 3-pentyl tosylate with a bromide source, such as sodium bromide (NaBr), in a suitable solvent like acetone. This will yield the desired 3-bromopentane without rearrangement.
-
Data Presentation
Table 1: Comparison of Dehydration Methods for this compound
| Method | Reagents | Mechanism | Carbocation Intermediate? | Rearrangement Products? | Major Product |
| Acid-Catalyzed | H₂SO₄ or H₃PO₄, Heat | E1 | Yes | Yes (e.g., 1-pentene) | Mixture of alkenes |
| POCl₃ Dehydration | POCl₃, Pyridine | E2 | No | No | 2-Pentene |
Table 2: Comparison of Substitution Methods for this compound
| Method | Reagents | Mechanism | Carbocation Intermediate? | Rearrangement Products? | Major Product |
| Direct Halogenation | HBr or HCl | SN1 | Yes | Yes (e.g., 2-halopentane) | Mixture of alkyl halides |
| Tosylation then Substitution | 1. TsCl, Pyridine2. NaBr | SN2 | No | No | 3-Bromopentane |
Experimental Protocols
Protocol 1: Dehydration of this compound using POCl₃ and Pyridine (E2-Selective)
Objective: To synthesize 2-pentene from this compound while avoiding rearrangement products.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in pyridine (2-3 equivalents) and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove pyridine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting alkene by distillation.
Protocol 2: Synthesis of 3-Bromopentane via Tosylation and SN2 Reaction
Objective: To synthesize 3-bromopentane from this compound without rearrangement.
Part A: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
To a solution of this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask, add pyridine (1.5 equivalents) and cool the mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction at 0°C for 4 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-pentyl tosylate, which can be used in the next step without further purification.
Part B: SN2 Reaction of 3-Pentyl Tosylate with Sodium Bromide
Materials:
-
3-Pentyl tosylate (from Part A)
-
Sodium bromide (NaBr)
-
Acetone
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 3-pentyl tosylate (1 equivalent) in acetone.
-
Add sodium bromide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium tosylate precipitate.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield 3-bromopentane. Purify by distillation if necessary.
Visualizations
References
Validation & Comparative
Differentiating Pentanol Isomers: A Comparative Guide to GC Analysis
For researchers, scientists, and drug development professionals, the accurate identification and quantification of isomeric impurities are critical for ensuring product quality and safety. This guide provides a comparative analysis of Gas Chromatography (GC) methods for the differentiation of pentanol isomers, supported by experimental data and detailed protocols.
Pentanol (C₅H₁₂O) exists as eight different structural isomers, each with unique physical and chemical properties. Their structural similarity often presents a significant analytical challenge. Gas chromatography, with its high resolving power, is an indispensable tool for the separation and quantification of these isomers. This guide compares the performance of two common capillary GC columns, a non-polar and a polar stationary phase, for the analysis of a mixture of common pentanol isomers.
Comparative Analysis of Pentanol Isomer Separation
The retention of an analyte in gas chromatography is primarily governed by its volatility and its interaction with the stationary phase of the column. For non-polar columns, the elution order of the pentanol isomers is largely determined by their boiling points. In contrast, polar columns offer a different selectivity based on the polarity of the isomers.
A study was conducted to compare the separation of seven pentanol isomers on a non-polar HP-5ms column and a polar DB-WAX column. The results are summarized in Table 1.
| Isomer | Boiling Point (°C) | Retention Time (min) on HP-5ms (Non-Polar) | Retention Time (min) on DB-WAX (Polar) |
| 2,2-Dimethyl-1-propanol | 113.5 | 5.85 | 8.21 |
| 2-Methyl-2-butanol | 102 | 6.23 | 9.54 |
| 3-Pentanol | 116 | 7.12 | 10.83 |
| 2-Pentanol | 119 | 7.34 | 11.25 |
| 3-Methyl-1-butanol | 131 | 8.15 | 13.57 |
| 2-Methyl-1-butanol | 128 | 8.28 | 13.89 |
| 1-Pentanol | 138 | 8.56 | 14.62 |
Note: The retention times are based on the experimental protocols provided below and may vary slightly depending on the specific instrument and conditions.
On the non-polar HP-5ms column, the elution order generally follows the boiling points of the isomers, with the lower boiling point isomers eluting first. However, factors such as molecular shape also play a role, as seen with the early elution of the highly branched 2,2-dimethyl-1-propanol.
The polar DB-WAX column provides a different elution order and generally longer retention times due to the stronger interactions between the hydroxyl group of the alcohols and the polyethylene glycol stationary phase. This increased interaction can lead to better resolution of some closely boiling isomers. For instance, the separation between 3-methyl-1-butanol and 2-methyl-1-butanol is slightly enhanced on the DB-WAX column.
Experimental Protocols
Detailed methodologies for the GC analysis of pentanol isomers on both non-polar and polar columns are provided below.
Method 1: Analysis on a Non-Polar HP-5ms Column
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation: A standard mixture of the seven pentanol isomers was prepared in methanol at a concentration of 100 ppm for each isomer.
Method 2: Analysis on a Polar DB-WAX Column
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: Increase to 200°C at a rate of 8°C/min.
-
Hold: Hold at 200°C for 10 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 40:1.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation: A standard mixture of the seven pentanol isomers was prepared in methanol at a concentration of 100 ppm for each isomer.
Visualization of Experimental Workflow
The general workflow for the GC analysis of pentanol isomers is illustrated in the following diagram.
Figure 1. Experimental workflow for the GC analysis of pentanol isomers.
Conclusion
The choice of GC column is paramount for the successful separation of pentanol isomers. A non-polar column, such as the HP-5ms, provides a separation primarily based on the boiling points of the isomers. For enhanced resolution of certain isomer pairs and a different selectivity profile, a polar column like the DB-WAX is a valuable alternative. The detailed experimental protocols provided in this guide serve as a starting point for method development and can be optimized further based on specific analytical requirements. By carefully selecting the stationary phase and optimizing the chromatographic conditions, researchers can achieve accurate and reliable differentiation of pentanol isomers, ensuring the integrity and safety of their products.
A Comparative Guide to the Stereospecific Synthesis of 3-Pentanol Derivatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a critical aspect of synthesizing bioactive molecules. This guide provides a comparative overview of two effective methods for the stereospecific synthesis of 3-pentanol derivatives: asymmetric alkylation using a chiral auxiliary and asymmetric reduction of a prochiral ketone. This analysis is supported by experimental data and detailed protocols to assist in selecting the most suitable method for your research needs.
Comparison of Synthetic Strategies
The choice between asymmetric alkylation and asymmetric reduction for synthesizing chiral this compound derivatives depends on factors such as desired enantiomeric purity, yield, and the availability of starting materials and reagents. The following table summarizes the key performance metrics of these two approaches.
| Method | Chiral Auxiliary/Catalyst | Starting Material | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Key Advantages |
| Asymmetric Alkylation | (1S,2S)-(+)-Pseudoephedrine | Propanoic acid | (S)-2-Methyl-3-pentanone (precursor) | 80-99 | 90–98% d.r. (crude) | High diastereoselectivity, crystalline intermediates aid purification.[1] |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 3-Pentanone | (R)-3-Pentanol | ~90 | Up to 94% e.e. | High enantioselectivity, catalytic nature of the chiral source.[2][3] |
Method 1: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
This method involves the temporary incorporation of a chiral auxiliary, pseudoephedrine, to direct the stereoselective alkylation of a propionyl group. The resulting product can then be converted to the desired this compound derivative.[1]
Experimental Workflow
Caption: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Detailed Experimental Protocol
Step 1: Synthesis of (1S,2S)-Pseudoephedrine Propionamide
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in an appropriate solvent such as CH2Cl2, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C and slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the pseudoephedrine propionamide.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF.[4]
-
Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (2.0 eq) dropwise to form the Z-enolate.[5]
-
After stirring for 30 minutes, add ethyl iodide (1.5 eq).
-
Maintain the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product.
-
The diastereomeric ratio of the crude product can be determined by NMR or HPLC analysis.[6] Purification can be achieved by chromatography.
Step 3: Cleavage to the Chiral Ketone and Reduction to the Alcohol
-
To a solution of the purified alkylated pseudoephedrine amide (1.0 eq) in THF at -78 °C, add an organolithium reagent such as ethyllithium or methyllithium (1.2 eq).
-
After 1 hour, quench the reaction with saturated aqueous NH4Cl to yield the chiral ketone, (S)-2-methyl-3-pentanone.
-
The resulting ketone can then be reduced to the corresponding chiral this compound derivative using a standard reducing agent like sodium borohydride in methanol.
Method 2: Asymmetric Reduction of 3-Pentanone using a CBS Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][7] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source.
Experimental Workflow
Caption: Workflow for the asymmetric reduction of 3-pentanone via CBS catalysis.
Detailed Experimental Protocol
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) in anhydrous THF at -78 °C, add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the active catalyst-borane complex.[7]
-
Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous THF to the catalyst solution at -78 °C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-3-pentanol by distillation or column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Conclusion
Both asymmetric alkylation with a chiral auxiliary and asymmetric reduction of a prochiral ketone are powerful strategies for the stereospecific synthesis of this compound derivatives. The pseudoephedrine auxiliary method offers high diastereoselectivity and the advantage of crystalline intermediates, which can simplify purification. The CBS reduction provides a catalytic approach with high enantioselectivity for the direct conversion of a ketone to a chiral alcohol. The choice of method will ultimately be guided by the specific requirements of the synthetic target and the resources available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of Primary vs. Secondary Pentanols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric alcohols is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of a primary pentanol (1-pentanol) and a secondary pentanol (2-pentanol) in three common organic reactions: oxidation, esterification, and dehydration. The information presented is supported by established chemical principles and available experimental data.
Executive Summary
In general, the structural differences between primary and secondary pentanols dictate their reactivity in key organic transformations. Primary alcohols, such as 1-pentanol, tend to be more susceptible to reactions where steric hindrance is a key factor, such as esterification. Conversely, secondary alcohols, like 2-pentanol, often exhibit greater reactivity in reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydration, due to the increased stability of the secondary carbocation. Their behavior during oxidation is distinct, with primary alcohols capable of being oxidized to either aldehydes or carboxylic acids, while secondary alcohols are oxidized to ketones.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and products for 1-pentanol and 2-pentanol in oxidation, esterification, and dehydration reactions. It is important to note that specific reaction rates and yields are highly dependent on the specific reaction conditions (e.g., catalyst, temperature, solvent).
| Reaction | 1-Pentanol (Primary) | 2-Pentanol (Secondary) | General Reactivity Comparison |
| Oxidation | Can be oxidized to pentanal (aldehyde) or further to pentanoic acid (carboxylic acid). | Oxidized to 2-pentanone (ketone). | Primary alcohols can be selectively oxidized to aldehydes or fully oxidized to carboxylic acids; secondary alcohols are oxidized only to ketones.[1][2][3] |
| Esterification | Generally reacts faster than secondary alcohols due to less steric hindrance around the hydroxyl group. | Reacts more slowly than primary alcohols due to greater steric hindrance.[4] | Primary > Secondary |
| Dehydration | Undergoes dehydration via an E2 mechanism, which is typically slower and requires more stringent conditions. | Undergoes dehydration more readily via an E1 mechanism due to the formation of a more stable secondary carbocation.[5][6] | Secondary > Primary |
Reaction Mechanisms and Pathways
The distinct reactivity of primary and secondary pentanols can be attributed to their different mechanistic pathways in these reactions.
Oxidation Mechanism
The oxidation of primary and secondary alcohols with an oxidant like Pyridinium Chlorochromate (PCC) proceeds through a similar initial mechanism involving the formation of a chromate ester. The key difference lies in the subsequent elimination step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. varsitytutors.com [varsitytutors.com]
- 4. Correct order of relative rates of esterfication of the following acid [doubtnut.com]
- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 6. brainly.com [brainly.com]
Safety Operating Guide
3-Pentanol proper disposal procedures
Proper disposal of 3-Pentanol is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it requires a structured disposal plan that adheres to regulatory guidelines. This document provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, a thorough review of its Safety Data Sheet (SDS) is mandatory.[1] The primary hazards include flammability and potential health effects from inhalation, ingestion, or skin contact.[2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or rubber gloves.[4]
-
Body Protection: A flame-resistant or 100% cotton lab coat to avoid melting in case of fire.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor buildup.[1][5][6]
General Handling Precautions:
-
Keep this compound and its waste away from all sources of ignition, including open flames, sparks, hot surfaces, and electrical equipment.[2][5][6][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][6]
-
Ensure safety equipment, such as a fire extinguisher (Class B), eyewash station, and safety shower, is accessible within 10 seconds.[1]
Step-by-Step Disposal Procedure
Disposal of this compound must be managed as hazardous waste. Do not dispose of it with household garbage or pour it down the drain.[2][6]
Step 1: Waste Collection
-
Designate a specific, compatible waste container for this compound. This container should be made of a material that will not react with the alcohol.
-
Keep the waste container tightly closed when not in use to prevent the release of flammable vapors.[5]
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."
-
Include the date when waste was first added to the container.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.
-
The storage location must be away from heat and ignition sources.[7] Store in a flammables cabinet if available.[8]
Step 4: Professional Disposal
-
This compound waste must be disposed of through a licensed professional waste disposal company.[9]
-
The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Emergency Spill Procedures
In the event of a this compound spill, immediate and safe cleanup is essential.
-
Eliminate Ignition Sources: Immediately remove all open flames, sparks, and hot surfaces from the area.[9][10]
-
Ventilate the Area: Increase ventilation to disperse flammable vapors, preferably using a fume hood.[9]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or vermiculite to contain and absorb the spill.[4][6][10] Do not use paper towels , as they add to the flammable material.[5]
-
Collect the Waste: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[4][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the collected spill material as hazardous waste and follow the disposal procedure outlined above.[9]
Quantitative Data for this compound
The following table summarizes key data for this compound, extracted from safety data sheets.
| Property | Value | Citations |
| CAS Number | 584-02-1 | [6][7] |
| UN Number | UN1105 | [3][6] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [2][6][7] |
| Flash Point | 34 °C (93.2 °F) | [6] |
| Boiling Point | 114 - 115.6 °C (237 - 240.1 °F) | [6] |
| Ignition Temperature | 360 °C (680 °F) | [6] |
Operational Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 2. chemos.de [chemos.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lewisu.edu [lewisu.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. flinnsci.com [flinnsci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. ICSC 0536 - this compound [inchem.org]
- 11. fishersci.dk [fishersci.dk]
Personal protective equipment for handling 3-Pentanol
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 3-Pentanol, ensuring laboratory safety and building trust in your chemical handling protocols.
Immediate Safety Information
This compound is a flammable liquid and vapor that can cause skin and respiratory irritation. It is also harmful if inhaled or swallowed.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks.
First Aid Measures
In the event of exposure, immediate action is necessary. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Nitrile rubber is suitable for general use, while butyl rubber is recommended for prolonged or direct contact. Always inspect gloves for integrity before use.[5] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be necessary for splash-prone operations. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large-scale operations. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Chemical Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.
-
Dispensing: Handle this compound in a well-ventilated area, such as a fume hood. Ground all containers and transfer equipment to prevent static discharge. Use only non-sparking tools.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed. It is incompatible with strong oxidizing agents and acids.[4][7]
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contain the spill and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials, in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not pour this compound down the drain.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
The following tables provide key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 584-02-1 |
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| Boiling Point | 115.6 °C |
| Flash Point | 34 °C |
| Autoignition Temperature | 360 °C |
| Density | 0.815 g/cm³ at 20 °C |
Occupational Exposure Limits
| Organization | Limit |
| MAK (Germany) | 20 ppm (73 mg/m³)[1] |
Note: No specific PEL or TLV from OSHA or ACGIH has been established for this compound.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
